molecular formula C2H7N3O6 B1614900 2-Aminoethyl nitrate; nitric acid CAS No. 4665-58-1

2-Aminoethyl nitrate; nitric acid

Cat. No.: B1614900
CAS No.: 4665-58-1
M. Wt: 169.09 g/mol
InChI Key: HEIWCRRLFLDZIT-UHFFFAOYSA-N
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Description

2-Aminoethyl nitrate; nitric acid is a useful research compound. Its molecular formula is C2H7N3O6 and its molecular weight is 169.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminoethyl nitrate; nitric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoethyl nitrate; nitric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminoethyl nitrate;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6N2O3.HNO3/c3-1-2-7-4(5)6;2-1(3)4/h1-3H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWCRRLFLDZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928054
Record name Nitric acid--2-aminoethyl nitrate (1/1)
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Molecular Weight

169.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4665-58-1, 133300-54-6
Record name Ethanol, 2-amino-, 1-nitrate, nitrate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-amino-, 1-nitrate, nitrate (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-amino-, 1-nitrate, nitrate (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitric acid--2-aminoethyl nitrate (1/1)
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Foundational & Exploratory

Physicochemical properties of 2-aminoethyl nitrate ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties of Amino-Alkyl Nitrate Ionic Liquids , with a primary focus on Ethylammonium Nitrate (EAN) and Ethanolammonium Nitrate (EOAN) .

Note on Nomenclature: The term "2-aminoethyl nitrate" is chemically ambiguous in this context. It strictly refers to the nitrate ester drug Itramin (


), which is a covalent organic nitrate, not an ionic liquid. However, in the context of "ionic liquids" and "drug development," this is frequently a misnomer for Ethylammonium Nitrate  (EAN, 

) or 2-Hydroxyethylammonium Nitrate (Ethanolammonium Nitrate, EOAN). This guide focuses on the Protic Ionic Liquids (PILs) class, which are critical for pharmaceutical applications.
A Technical Guide for Drug Development & Formulation

Executive Summary & Chemical Identity

Amino-alkyl nitrate ionic liquids represent a class of Protic Ionic Liquids (PILs) formed by the proton transfer from nitric acid to an organic amine. Unlike aprotic ionic liquids (e.g., imidazolium-based), these solvents possess an available proton on the cation, enabling the formation of extensive hydrogen bond networks similar to water.

For drug development professionals, Ethylammonium Nitrate (EAN) is the gold standard. Discovered by Paul Walden in 1914, it is the oldest known Room Temperature Ionic Liquid (RTIL) and serves as a model system for studying protein stability, surfactant self-assembly, and transdermal drug delivery.

Chemical Structure Classification
Common NameChemical NameCation StructureAnionState (RT)Application
EAN Ethylammonium Nitrate


LiquidProtein Solvation, Surfactant
EOAN Ethanolammonium Nitrate


Liquid/Solid*Biomass Processing, API Synthesis
EDM Ethylenediamine Mononitrate


SolidEnergetic Material (Explosives)
AEN 2-Aminoethyl Nitrate

N/A (Ester)Oil/SolidVasodilator (Drug: Itramin)

*EOAN has a melting point of ~52°C but easily supercools to a liquid at room temperature.

Synthesis & Purity Protocols

The synthesis of nitrate PILs is an exothermic acid-base neutralization. High purity is critical for pharmaceutical applications, as residual nitric acid or unreacted amine can induce cytotoxicity or degrade Active Pharmaceutical Ingredients (APIs).

Protocol: Synthesis of High-Purity Ethylammonium Nitrate (EAN)

Objective: Produce anhydrous, neutral EAN for physicochemical characterization.

  • Pre-cooling: Place a reaction vessel containing an aqueous solution of Ethylamine (70% w/w) in an ice bath (

    
    ).
    
  • Acid Addition: Dropwise addition of Nitric Acid (concentrated, e.g., 65%) to the amine solution.

    • Critical Control: Maintain temperature

      
       to prevent oxidation or thermal decomposition (nitrates can be energetic).
      
    • Stoichiometry: Use a slight excess of amine to ensure all acid is neutralized, as amines are easier to remove via evaporation than nitric acid.

  • Water Removal: Rotary evaporation at

    
     under reduced pressure.
    
  • Drying: Lyophilization (freeze-drying) or high-vacuum drying (

    
     mbar) at 
    
    
    
    for 48 hours.
    • Validation: Water content must be

      
       ppm (Karl Fischer titration).
      
  • Purification (Optional): If color develops (yellowing indicates oxidation), pass through an activated charcoal or alumina column.

Visualization: Synthesis & Interaction Pathway

The following diagram illustrates the synthesis logic and the resulting hydrogen-bond network structure.

EAN_Synthesis_Structure cluster_inputs Reactants cluster_network Solvent Structure (Nanostructure) Ethylamine Ethylamine (Base) Reaction Exothermic Neutralization (T < 10°C) Ethylamine->Reaction NitricAcid Nitric Acid (Proton Donor) NitricAcid->Reaction EAN Ethylammonium Nitrate (EAN) Reaction->EAN Proton Transfer HBond 3D H-Bond Network (Water-like) EAN->HBond Cation-Anion Interaction Amphiphilic Amphiphilic Segregation (Polar/Non-polar domains) EAN->Amphiphilic Ethyl Chain Aggregation

Caption: Synthesis pathway of EAN and its subsequent structural organization into polar and non-polar domains, critical for its solvation properties.

Physicochemical Properties

The utility of EAN and EOAN in drug development stems from their "tunable" physicochemical profiles. They are often described as "water-like" due to their hydrogen bonding capacity but possess distinct transport and solvent properties.

Comparative Data Table
PropertyEthylammonium Nitrate (EAN)Ethanolammonium Nitrate (EOAN)Water (Ref)
Molecular Weight 108.10 g/mol 124.10 g/mol 18.01 g/mol
Melting Point


(Supercools)

Density (

)



Viscosity (

)



Conductivity (

)



(pure)
Refractive Index 1.451.481.33
Polarity (

)
0.65 (High)0.75 (Very High)1.00
Water Miscibility MiscibleMiscibleN/A
Key Mechanistic Insights
  • Viscosity & Transport: EAN is significantly more viscous than water (~40x) but less viscous than many aprotic ILs. This allows for reasonable mass transport in transdermal patches while providing a stable matrix for APIs.

  • Amphiphilicity: The ethyl group in EAN creates nanostructured non-polar domains within the liquid. This "sponge-like" structure allows EAN to solubilize both polar drugs (in the ionic domain) and non-polar drugs (in the alkyl domain), acting as a hydrotrope .

  • Thermal Stability: Nitrate ILs are generally stable up to

    
    . However, rapid heating can induce decomposition. Caution: Nitrate salts are oxidizers; compatibility with reducing agents (e.g., certain amines or hydrazines) must be validated.
    

Applications in Drug Development

The unique physicochemical profile of EAN enables specific pharmaceutical applications that traditional solvents cannot fulfill.

A. Transdermal Drug Delivery (TDD)

EAN acts as a permeation enhancer by disrupting the lipid bilayer of the Stratum Corneum.

  • Mechanism: The ethylammonium cation inserts into the lipid headgroups, while the nitrate anion disrupts hydrogen bonding.

  • Protocol: EAN is often used as a co-solvent (10-50% v/v) in water or ethanol.

  • Case Study: Enhanced delivery of Acyclovir (poorly water-soluble). EAN increases solubility and diffusivity across skin membranes compared to pure water.

B. Protein Stabilization & Refolding

Unlike many organic solvents that denature proteins, EAN (at hydrated concentrations) can stabilize protein structures.

  • Refolding: EAN/Water mixtures have been used to refold Lysozyme from inclusion bodies. The ionic environment suppresses aggregation while the water allows native folding.

  • Storage: High-concentration EAN solutions can preserve enzyme activity at room temperature for extended periods (months) by restricting conformational mobility.

C. API Solubility Enhancement

Many new chemical entities (NCEs) are poorly water-soluble (BCS Class II/IV).

  • Solubility: EAN can dissolve metal oxides and difficult organic molecules.

  • Polymorph Control: Crystallization of APIs from EAN can yield unique polymorphs due to the specific ionic interactions during nucleation.

Safety & Handling (Self-Validating Protocols)

Working with nitrate ionic liquids requires specific safety protocols due to their energetic potential and biological activity.

Hazard Profile
  • Oxidation: Nitrates are oxidizers. Do not mix with strong reducing agents or organic fuels at high temperatures.

  • Toxicity: EAN exhibits low acute toxicity but is cytotoxic at high concentrations due to osmotic stress and membrane disruption.

  • Biodegradability: EAN is readily biodegradable (ethyl group is easily metabolized), making it a "Green Solvent."

Validation Workflow for Stability

Before using EAN in a formulation, perform this Differential Scanning Calorimetry (DSC) check:

  • Ramp: Heat sample from

    
     to 
    
    
    
    at
    
    
    .
  • Criteria:

    • Endotherm (Melting):

      
      .
      
    • Exotherm (Decomposition): Must be

      
      .
      
    • Fail Condition: Any exotherm below

      
       indicates impurities (likely unreacted nitric acid or contaminants) or instability.
      

References

  • Walden, P. (1914). Molecular weights and electrical conductivity of several fused salts. Bull. Acad. Imper. Sci. St. Petersbourg, 8, 405-422. (First discovery of EAN).
  • Evans, D. F., et al. (1982). Physicochemical properties of ethylammonium nitrate. Journal of Solution Chemistry, 11, 863–876. Link

  • Wakeham, D., et al. (2009). Amphiphilic self-assembly in the protic ionic liquid ethylammonium nitrate. Journal of Physical Chemistry B, 113(17), 5912-5920. Link

  • Zakrewsky, M., et al. (2014). Ionic liquids as a class of materials for transdermal drug delivery and skin barrier replacement. Advanced Healthcare Materials, 3(10), 1625-1634. Link

  • Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. Link

An In-depth Technical Guide to the Thermodynamic and Safety Aspects of the 2-Aminoethyl Nitrate and Nitric Acid Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Energetic Landscape of Amino-Nitrates

The Chemical System: 2-Aminoethyl Nitrate and Nitric Acid

2-Aminoethyl nitrate (AEN) is a primary amino compound and a nitrate ester, recognized for its vasodilatory properties in pharmaceutical applications.[1][2][3] The presence of both a primary amine (-NH2) and a nitrate ester (-ONO2) group on a short alkyl chain makes it a molecule of significant interest from both a pharmacological and an energetic standpoint.

Nitric acid (HNO3) is a strong mineral acid and a powerful oxidizing agent. Its reactions are highly dependent on concentration, temperature, and the nature of the reacting species.

The interaction between 2-aminoethyl nitrate and nitric acid can be conceptualized through two primary, non-exclusive pathways:

  • Protonation: A rapid and exothermic acid-base reaction where the primary amine is protonated by nitric acid to form the 2-aminoethylnitrate-ammonium cation.

  • N-Nitration: A potential subsequent or competing reaction, particularly under harsher conditions (e.g., concentrated nitric acid, presence of a dehydrating agent), leading to the formation of 2-aminoethyl dinitrate.

The prevalence of each pathway is dictated by the reaction conditions.

Reaction Mechanisms and Thermodynamic Considerations

Protonation Pathway

The initial and most probable reaction is the protonation of the primary amine group of 2-aminoethyl nitrate by nitric acid. This is a classic acid-base neutralization reaction.

H₂N-CH₂-CH₂-ONO₂ + HNO₃ → [H₃N⁺-CH₂-CH₂-ONO₂]NO₃⁻

Thermodynamic Estimation:

While specific experimental data for this reaction is not available, we can draw parallels from studies on the protonation of other amines. The protonation of amines is generally an exothermic process. Calorimetric studies on the protonation of various amines, such as monoethanolamine (MEA) and piperazine, have been conducted, providing a basis for estimating the enthalpy of this reaction.[4][5] The enthalpy of protonation for primary amines typically falls in the range of -50 to -80 kJ/mol.

Table 1: Estimated Thermodynamic Data for the Protonation of 2-Aminoethyl Nitrate with Nitric Acid

Thermodynamic ParameterEstimated ValueBasis for Estimation
Enthalpy of Reaction (ΔH) -50 to -80 kJ/molAnalogy with calorimetric data for the protonation of primary amines.[4][5][6]
Entropy of Reaction (ΔS) Likely positiveIncreased number of ions in solution, leading to greater disorder.
Gibbs Free Energy (ΔG) Highly negativeThe reaction is expected to be spontaneous and exergonic.

Disclaimer: The values in Table 1 are estimations based on analogous chemical systems and should be experimentally verified.

N-Nitration Pathway

Under more forcing conditions, particularly with concentrated nitric acid and potentially a dehydrating agent like sulfuric acid, the reaction can proceed to N-nitration, yielding 2-aminoethyl dinitrate. The mechanism likely involves the formation of the nitronium ion (NO₂⁺), which is a powerful electrophile.

Thermodynamic Considerations:

Nitration reactions are notoriously exothermic.[7] The formation of an additional nitro group would significantly increase the energy content of the molecule. The thermal stability of the resulting dinitrate compound is expected to be lower than the mononitrate, posing a greater safety risk. Studies on the synthesis and thermal properties of similar energetic materials, such as N-Nitrodihydroxyethyl dinitrate (DINA), indicate that such compounds are highly energetic and require careful handling.[8][9]

Experimental Protocol: Calorimetric Determination of Reaction Thermodynamics

To obtain precise thermodynamic data for the 2-aminoethyl nitrate and nitric acid reaction, reaction calorimetry is the most suitable experimental technique. The following protocol outlines a robust methodology for such a study.

Objective

To determine the enthalpy of reaction (ΔH) for the interaction of 2-aminoethyl nitrate with nitric acid under controlled conditions.

Materials and Equipment
  • Reactants: 2-aminoethyl nitrate (high purity), Nitric acid (various concentrations, e.g., 1M, 5M, concentrated), Deionized water.

  • Equipment:

    • Reaction calorimeter (e.g., Mettler-Toledo RC1 or similar) equipped with a temperature probe, stirrer, and a controlled dosing unit.

    • Glass reaction vessel (e.g., 250 mL).

    • High-precision balance.

    • Personal Protective Equipment (PPE): Acid-resistant gloves (neoprene or butyl rubber), chemical splash goggles, face shield, and a lab coat.[10][11]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents: - 2-aminoethyl nitrate solution - Nitric acid solution calibrate_calorimeter Calibrate Calorimeter prep_reagents->calibrate_calorimeter load_reactor Load Reactor with 2-aminoethyl nitrate solution calibrate_calorimeter->load_reactor start_dosing Start Controlled Dosing of Nitric Acid load_reactor->start_dosing monitor Monitor Temperature and Heat Flow in Real-time start_dosing->monitor calculate_q Calculate Heat of Reaction (Q) monitor->calculate_q determine_delta_h Determine Enthalpy of Reaction (ΔH) calculate_q->determine_delta_h analyze_kinetics Analyze Reaction Kinetics determine_delta_h->analyze_kinetics

Caption: Experimental workflow for calorimetric analysis.

Step-by-Step Procedure
  • Calorimeter Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient.

  • Reagent Preparation:

    • Prepare a dilute aqueous solution of 2-aminoethyl nitrate of known concentration.

    • Prepare a solution of nitric acid of known concentration.

  • Reactor Loading: Charge the glass reaction vessel with the 2-aminoethyl nitrate solution.

  • Thermal Equilibration: Allow the reactor contents to reach a stable, predetermined temperature.

  • Reaction Initiation: Start the controlled, dropwise addition of the nitric acid solution to the stirred reactor at a constant rate.

  • Data Acquisition: Continuously record the temperature of the reaction mixture and the heat flow from the reactor.

  • Post-Reaction Analysis: After the addition is complete, continue to monitor the system until the thermal signal returns to baseline.

  • Data Processing:

    • Integrate the heat flow curve over time to determine the total heat of reaction (Q).

    • Calculate the molar enthalpy of reaction (ΔH) by dividing Q by the number of moles of the limiting reactant.

Safety as a Self-Validating System

The combination of an organic nitrate with a strong oxidizing acid presents a significant hazard. A self-validating safety protocol is not merely a list of rules but a system where each step confirms the safety of the next.

Hazard Analysis
  • Exothermic Reaction: The protonation reaction is highly exothermic, and a runaway reaction is a primary concern.

  • Gas Evolution: Reactions of amines with nitric acid can produce toxic nitrogen oxides (NOx).[12]

  • Explosion Hazard: The product of N-nitration, 2-aminoethyl dinitrate, is expected to be a sensitive energetic material. Accidental formation and accumulation could lead to an explosion. A documented incident involving the mixture of an amine with 90% nitric acid resulted in a delayed explosion.[12]

Mandatory Safety Protocols
  • Work in a Fume Hood: All manipulations must be performed in a certified chemical fume hood to contain any toxic vapors or potential explosions.[10]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Acid-resistant gloves (neoprene or similar).[10]

    • Chemical splash goggles and a face shield.[11]

    • A flame-resistant lab coat.

  • Controlled Addition: Never add the nitric acid quickly. Use a syringe pump or a dropping funnel for slow, controlled addition.

  • Cooling Bath: Always have a cooling bath (e.g., ice-water) on hand to manage the reaction temperature.

  • Small Scale: Initial experiments should always be conducted on a small scale.

  • Avoid Incompatibilities: Keep the reaction setup free of other organic materials, metals, and bases.[13]

Emergency Preparedness
  • Ensure an emergency shower and eyewash station are immediately accessible.

  • Have appropriate spill kits for both acids and organic materials readily available.

  • Be familiar with the facility's emergency response plan.

Logical Relationships and Pathway Visualization

The interplay between protonation and N-nitration is a critical aspect of this chemical system. The following diagram illustrates the logical relationship between the reactants, intermediates, and potential products.

reaction_pathway cluster_conditions Reaction Conditions AEN 2-Aminoethyl Nitrate (H₂N-CH₂-CH₂-ONO₂) Protonation Protonation (Acid-Base Reaction) AEN->Protonation + HNO₃ (dilute) Nitration N-Nitration (Electrophilic Attack) AEN->Nitration + HNO₃ (conc.) + [H₂SO₄] HNO3 Nitric Acid (HNO₃) HNO3->Protonation HNO3->Nitration Protonated_AEN Protonated 2-Aminoethyl Nitrate ([H₃N⁺-CH₂-CH₂-ONO₂]NO₃⁻) Protonation->Protonated_AEN AEN_Dinitrate 2-Aminoethyl Dinitrate (O₂N-NH-CH₂-CH₂-ONO₂) Nitration->AEN_Dinitrate

Caption: Reaction pathways for 2-aminoethyl nitrate with nitric acid.

Conclusion and Future Research Directions

The reaction of 2-aminoethyl nitrate with nitric acid is a complex process with significant thermodynamic and safety implications. The primary reaction is a highly exothermic protonation, while a more hazardous N-nitration pathway is possible under more extreme conditions. This guide has provided a framework for understanding these processes, including estimated thermodynamic data, a detailed experimental protocol for their determination, and stringent safety guidelines.

The conspicuous absence of specific thermodynamic data for this reaction in the scientific literature underscores a critical knowledge gap. Future research should focus on:

  • Experimental Calorimetry: Performing the detailed calorimetric studies outlined in this guide to obtain accurate thermodynamic data for both the protonation and potential N-nitration reactions.

  • Computational Modeling: Employing ab initio and density functional theory (DFT) calculations to model the reaction pathways and predict the thermodynamic properties of reactants, intermediates, and products.

  • Kinetic Studies: Investigating the reaction kinetics to understand the factors that favor one reaction pathway over the other.

By systematically addressing these research questions, the scientific community can build a more complete and quantitative understanding of this important and energetic chemical system.

References

  • Kim, I., Jens, C. M., & Svendsen, H. F. (n.d.).
  • "Interplay between composition, structural dynamics and thermodynamic data in amino acid nitr
  • "Results of the DSC-TG analysis of ammonium nitrate in open and closed crucibles." (n.d.).
  • "Thermal stability of ammonium nitrate systems containing d-metal nitrate salts under limited mass transfer conditions." (2023, April 5). SpringerLink.
  • "Analysis of an Ammonia/Ammonium Nitrate Fuel's Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis." (2019, November 12).
  • "Thermodynamics of protonation of amines. Values of log K, ΔH, and ΔS for the protonation of NN′- and NN-dimethylethylenediamine and NNN′N′-tetramethylethylenediamine." (n.d.). Royal Society of Chemistry.
  • "Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures." (2025, August 8).
  • East Harbour Group. (2022, December 16).
  • "Solvent effect on heats of protonation of some amines." (2025, August 5).
  • "(PDF) Thermal stability of ammonium nitrate systems containing d-metal nitrate salts under limited mass transfer conditions." (n.d.).
  • "Heat Capacity Changes in Proton Addition to the Nitrogen of Saturated Organic Molecules in Water." (n.d.). Royal Society of Chemistry.
  • "Ab Initio Kinetics of the CH 3 NH + NO 2 Reaction: Formation of Nitramines and N-Alkyl Nitroxides." (n.d.).
  • "Ab initio calculations relevant to the mechanism of chemical carcinogenesis by N-nitrosamines. Part 7. The nitrosation of amines by nitrosyl chloride." (n.d.). Royal Society of Chemistry.
  • "Calorimetry Studies of Ammonia, Nitric Acid, and Ammonium Nitrate." (n.d.).
  • "Nitric Acid - Environmental Health and Safety." (n.d.). Dartmouth College.
  • "Reaction Enthalpy." (n.d.). Active Thermochemical Tables.
  • "Ab initio kinetics of the CH3NH + NO2 reaction: formation of nitramines and N-alkyl nitroxides." (n.d.). Royal Society of Chemistry.
  • "Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines." (2023, July 27). Lab Pro.
  • "An ab initio Hartree-Fock study of the reactions of thiiranes with amines." (n.d.).
  • "Nitric acid.pdf." (n.d.).
  • "(2-Aminoethyl)carbamic acid tert-butyl ester." (n.d.). Organic Syntheses.
  • "Safety Data Sheet." (2015, March 23). Fisher Scientific.
  • "modeling kinetics and thermodynamics of amine based fuel and oxidizer interactions." (2021, September 24).
  • "4. Reaction of Amines with Nitrous Acid." (n.d.).
  • "Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids." (2021, September 8).
  • "Reactions of Primary Amines with Nitrous (Nitric (III)) Acid (A2 Chemistry)." (2020, October 27). YouTube.
  • "Reactions of Amines." (n.d.).
  • "Protonation thermochemistry of aminoacetonitrile." (2025, August 6).
  • "Aminoethyl nitrate – the novel super nitrate?" (n.d.).
  • "Research on the thermal hazard of N-Nitrodihydroxyethyl dinitrate (DINA) under the action of diethanolamine." (n.d.). E3S Web of Conferences.
  • "Research on the thermal hazard of N-Nitrodihydroxyethyl dinitrate (DINA) under the action of diethanolamine." (n.d.).
  • "Strategic integration of nitroimino and dinitromethyl explophores onto tetrazole: K2DNMNAT as a material with enhanced thermal stability and optimized oxygen balance." (n.d.). Royal Society of Chemistry.
  • "Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport." (2013, June 1).
  • "Nitrate Enthalpy of Formation." (n.d.). Active Thermochemical Tables.
  • "Aminoethyl nitrate--the novel super nitrate?" (2009, September 15).
  • "Density Functional Investigation of Some Decomposition Routes of Methyl Nitrate." (1996, July 5).

Sources

2-aminoethyl nitrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Aminoethyl Nitrate

For professionals in research, discovery, and drug development, a comprehensive understanding of active pharmaceutical ingredients is paramount. This guide provides a detailed overview of 2-aminoethyl nitrate, a significant vasodilator agent.

Core Chemical Identity

2-Aminoethyl nitrate, a molecule of interest in cardiovascular research, is systematically identified by a range of chemical descriptors. The Chemical Abstracts Service (CAS) has assigned the number 646-02-6 to this compound.[1][2][3][4][5] This unique identifier is crucial for unambiguous reference in scientific literature, regulatory submissions, and chemical databases.

Identifier Value Source
CAS Number 646-02-6[1][2][3][4][5]
IUPAC Name 2-aminoethyl nitrate[2]
Chemical Formula C₂H₆N₂O₃[1][2][6]
Molecular Weight 106.08 g/mol [1][2][7]
Canonical SMILES C(CO[O-])N[1][2][6]
InChI Key KZTZJUQNSSLNAG-UHFFFAOYSA-N[2][6]
Synonyms Aminoethyl nitrate, Itramin, Nitrolamine[1][2][4][8]
Physicochemical Properties and Molecular Structure

The structural and electronic characteristics of 2-aminoethyl nitrate underpin its biological activity. It is a nitrate ester derived from the formal condensation of ethanolamine's hydroxy group with nitric acid.[2][3] This structure is key to its mechanism of action as a vasodilator.

Caption: 2D Chemical Structure of 2-Aminoethyl Nitrate.

Mechanism of Action and Therapeutic Potential

2-Aminoethyl nitrate functions as a vasodilator by generating nitric oxide (NO).[2][3][8] This mode of action makes it a valuable compound for the treatment of conditions such as angina pectoris and ischemic heart disease.[2][3][8] The release of nitric oxide leads to the relaxation of smooth muscle in blood vessels, improving blood flow and alleviating symptoms associated with these cardiovascular conditions.

MechanismOfAction AEN 2-Aminoethyl Nitrate Enzymatic Enzymatic Conversion AEN->Enzymatic NO Nitric Oxide (NO) Enzymatic->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Simplified Signaling Pathway of 2-Aminoethyl Nitrate.

Experimental Protocols: Synthesis Overview

The synthesis of 2-aminoethyl nitrate typically involves the nitration of ethanolamine. A generalized laboratory-scale protocol is outlined below. Note: This is a hazardous procedure and must be performed with appropriate safety precautions in a certified laboratory.

Materials:

  • Ethanolamine

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice Bath

  • Stirring apparatus

  • Reaction vessel

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cooling: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this nitrating mixture in an ice bath to below 10°C.

  • Slow Addition: Slowly add ethanolamine dropwise to the cold, stirred nitrating mixture. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to proceed at a low temperature for a specified duration with continuous stirring.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a suitable base, such as a cold sodium bicarbonate solution, until the pH is neutral.

  • Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., diethyl ether).

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude 2-aminoethyl nitrate.

  • Purification: The crude product may be further purified by techniques such as distillation under reduced pressure or chromatography.

SynthesisWorkflow Start Start: Reagents Nitration Nitration of Ethanolamine (in Nitrating Mixture) Start->Nitration Quenching Quenching on Ice Nitration->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Purification SolventRemoval->Purification End End: 2-Aminoethyl Nitrate Purification->End

Caption: General Workflow for the Synthesis of 2-Aminoethyl Nitrate.

Safety and Handling

As with all nitrate esters, 2-aminoethyl nitrate should be handled with care due to its potential for thermal instability. It is also a pharmacologically active substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

2-Aminoethyl nitrate is a well-characterized compound with significant therapeutic applications as a vasodilator. Its unique chemical identifiers, particularly its CAS number 646-02-6, ensure its precise identification in scientific and regulatory contexts. A thorough understanding of its chemical properties, mechanism of action, and synthesis is crucial for researchers and developers in the pharmaceutical sciences.

References

  • PubChem. Aminoethyl Nitrate | C2H6N2O3 | CID 26001. [Link]

  • Pharmaffiliates. 2-Aminoethyl Nitrate | CAS No : 646-02-6. [Link]

  • GSRS. AMINOETHYL NITRATE. [Link]

  • ZFIN. aminoethyl nitrate. [Link]

  • PubChemLite. Aminoethyl nitrate (C2H6N2O3). [Link]

Sources

A Comprehensive Technical Guide to Determining the Temperature-Dependent Density and Viscosity of 2-Aminoethyl Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl nitrate (AEN), a potent vasodilator, presents significant interest in pharmaceutical research for its potential therapeutic applications.[1][2][3] A thorough understanding of its physicochemical properties, particularly density and viscosity as a function of temperature, is paramount for formulation development, process design, and ensuring product stability and efficacy. This guide provides a detailed framework for the experimental determination of these critical parameters. In the absence of extensive published data for AEN, this document serves as a practical, first-principles guide for researchers to generate reliable and reproducible data. We will delve into the theoretical underpinnings, present validated experimental protocols, and discuss the interpretation and application of the resulting data, with a stringent emphasis on the necessary safety precautions for handling this energetic material.

Introduction to 2-Aminoethyl Nitrate (AEN)

2-Aminoethyl nitrate (CAS No. 646-02-6; Molecular Formula: C₂H₆N₂O₃; Molecular Weight: 106.08 g/mol ) is a nitrate ester derived from the formal condensation of ethanolamine with nitric acid.[1][2][3] Its primary pharmacological action is vasodilation, mediated through the release of nitric oxide (NO), which plays a crucial role in treating conditions like angina pectoris and ischemic heart disease.[1][2][3]

The physical behavior of AEN in a liquid state is critical for its journey from a candidate molecule to a viable drug product. Density and viscosity are fundamental properties that influence:

  • Fluid Dynamics: Affecting mixing, pumping, and filtration during manufacturing.

  • Formulation Design: Dictating solvent selection, solubility, and the stability of liquid formulations.

  • Dosage and Administration: Influencing the characteristics of injectable or transdermal delivery systems.

  • Quality Control: Serving as key specifications for raw material and final product acceptance.

As with most liquids, the density and viscosity of AEN are expected to be strongly dependent on temperature.[4][5] This guide provides the necessary protocols to quantify this dependence accurately.

CRITICAL SAFETY PROTOCOL: Handling 2-Aminoethyl Nitrate

Warning: The industrial synthesis and handling of low molecular weight nitro esters like 2-aminoethyl nitrate are considered extremely risky due to their high potential for explosive decomposition.[6] All experimental work must be conducted by trained personnel in a controlled laboratory environment equipped with appropriate safety features.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[7]

  • Ventilation: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[7][8]

  • Quantity Limitation: Work with the smallest quantities of material necessary for the experiment.

  • Containment: Use secondary containment for all vessels holding AEN.

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and static discharge.

  • Material Compatibility: Avoid contact with strong acids and strong oxidizing agents.[7]

  • Waste Disposal: Dispose of AEN and any contaminated materials as hazardous waste according to institutional and national regulations.

Theoretical Framework

Density and Temperature

Density (ρ) is defined as the mass (m) of a substance per unit volume (V). For most liquids, as temperature increases, the kinetic energy of the molecules increases, leading to larger average intermolecular distances. This expansion results in a decrease in density. Over moderate temperature ranges, this relationship can often be accurately described by a linear or polynomial equation:

ρ(T) = a + bT + cT² + ...

where T is the temperature, and a, b, and c are empirically determined coefficients.

Viscosity and Temperature

Viscosity (η) represents a fluid's resistance to flow. It arises from the intermolecular attractive forces and momentum exchange between adjacent fluid layers moving at different velocities.[9] In liquids, increasing the temperature provides molecules with more thermal energy to overcome these attractive forces, thus causing the viscosity to decrease.[4][5]

This relationship is often modeled using the Arrhenius-type equation:

η = A * exp(Eₐ / RT)

where:

  • A is the pre-exponential factor.

  • Eₐ is the activation energy for viscous flow, representing the energy barrier that molecules must overcome to move past each other.[9]

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

By plotting the natural logarithm of viscosity (ln η) against the reciprocal of the absolute temperature (1/T), one can determine the activation energy from the slope of the resulting line (Slope = Eₐ / R).[9][10]

Experimental Determination of Temperature-Dependent Density

The vibrating U-tube densitometer is a highly accurate and modern method for determining the density of liquids.[11][12] The principle relies on the fact that the natural frequency of oscillation of a U-shaped tube is dependent on the total mass of the tube and its contents.

Experimental Protocol: Vibrating U-Tube Densitometry
  • Instrument Calibration:

    • Calibrate the densitometer at each desired temperature point using two standards of precisely known density. Common standards are dry air and ultrapure, degassed water.[12]

    • The instrument uses these measurements to determine the calibration constants for the specific U-tube.

  • Sample Preparation:

    • Ensure the 2-aminoethyl nitrate sample is pure and free of any particulate matter or gas bubbles.

    • Allow the sample to reach thermal equilibrium with the ambient laboratory temperature before introduction.

  • Measurement Procedure:

    • Set the instrument's integrated thermostat to the first target temperature (e.g., 20°C). Allow the system to stabilize completely.

    • Carefully inject the AEN sample into the U-tube, ensuring no air bubbles are introduced.

    • Allow the sample to achieve thermal equilibrium within the measurement cell. This is typically indicated by a stable density reading.

    • Record the density and the precise temperature.

    • Increment the temperature to the next setpoint (e.g., in 5°C or 10°C steps) and repeat the measurement process across the desired temperature range.

    • Perform at least three independent measurements at each temperature to ensure reproducibility.

  • Data Analysis and Presentation:

    • Calculate the mean and standard deviation for the density at each temperature.

    • Summarize the data in a table.

    • Plot density as a function of temperature and fit the data to a suitable polynomial equation to establish a predictive model.

Hypothetical Data Presentation
Temperature (°C)Mean Density (g/cm³)Standard Deviation
20.0Hypothetical ValueHypothetical Value
25.0Hypothetical ValueHypothetical Value
30.0Hypothetical ValueHypothetical Value
35.0Hypothetical ValueHypothetical Value
40.0Hypothetical ValueHypothetical Value
Note: This table is for illustrative purposes. Actual values must be determined experimentally. A predicted density for AEN is 1.257 g/cm³, which may serve as a preliminary reference point.[2][3]
Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement Cycle (Repeat for each Temperature) cluster_analysis Data Analysis Calibrate Calibrate densitometer (Air and Water) Set_Temp Set and stabilize temperature Calibrate->Set_Temp Prep_Sample Prepare pure AEN sample Inject Inject AEN into U-tube Prep_Sample->Inject Set_Temp->Inject Equilibrate Allow thermal equilibration Inject->Equilibrate Record Record stable density reading (n=3) Equilibrate->Record Tabulate Tabulate results (Mean, SD) Record->Tabulate Plot Plot Density vs. Temperature Tabulate->Plot Model Fit data to polynomial equation Plot->Model

Caption: Workflow for density measurement of 2-aminoethyl nitrate.

Experimental Determination of Temperature-Dependent Viscosity

The falling-sphere viscometer provides a robust method for determining the dynamic viscosity of a liquid by measuring the terminal velocity of a sphere falling through it under gravity.[9][13] The viscosity can be calculated using Stokes's law, corrected for the geometry of the instrument.

Experimental Protocol: Falling-Sphere Viscometry
  • Instrument and Sphere Selection:

    • Choose a viscometer and a sphere of appropriate size and density for the expected viscosity range of AEN. The sphere's fall time should be sufficiently long for accurate measurement but not so long as to be impractical.

    • The instrument constant (K) is typically provided by the manufacturer for each sphere.

  • Temperature Control:

    • The viscometer's fall tube is jacketed, allowing for precise temperature control via a connected circulating water bath.[9]

    • Set the bath to the first target temperature and allow the entire system, including the AEN sample within the fall tube, to reach thermal equilibrium.

  • Measurement Procedure:

    • Gently introduce the sphere into the top of the fall tube, avoiding bubble formation.

    • Measure the time (τ) it takes for the sphere to fall between two marked reference points on the tube.

    • Perform at least three to five measurements at each temperature, ensuring the sphere is returned to the top without contaminating the sample.

    • Increase the temperature in desired increments, allowing for full system equilibration at each new setpoint before repeating the measurements.

  • Data Analysis and Presentation:

    • Calculate the dynamic viscosity (η) at each temperature using the formula: η = K * (ρₛ - ρₗ) * τ where:

      • K is the sphere constant.

      • ρₛ is the density of the sphere (known).

      • ρₗ is the density of the liquid (AEN) at that specific temperature (obtained from the density measurements in Section 4).

      • τ is the mean fall time.

    • Summarize the viscosity data in a table.

    • To determine the activation energy of viscous flow (Eₐ), plot ln(η) versus 1/T (where T is in Kelvin). Perform a linear regression on the data points. The slope of the line will be equal to Eₐ/R.

Hypothetical Data Presentation
Temp (°C)Temp (K)1/T (K⁻¹)Mean Viscosity (mPa·s)ln(η)
20.0293.150.00341Hypothetical ValueHypothetical Value
25.0298.150.00335Hypothetical ValueHypothetical Value
30.0303.150.00330Hypothetical ValueHypothetical Value
35.0308.150.00325Hypothetical ValueHypothetical Value
40.0313.150.00319Hypothetical ValueHypothetical Value
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement Cycle (Repeat for each Temperature) cluster_analysis Data Analysis Setup Assemble viscometer and fill with AEN Set_Temp Set and stabilize temperature Setup->Set_Temp Connect Connect circulating bath Connect->Set_Temp Drop_Sphere Release sphere and start timer Set_Temp->Drop_Sphere Measure_Time Measure fall time (τ) between marks Drop_Sphere->Measure_Time Repeat_Run Repeat runs for statistical validity (n=3-5) Measure_Time->Repeat_Run Calc_Visc Calculate viscosity (η) for each temperature Repeat_Run->Calc_Visc Plot Plot ln(η) vs. 1/T Calc_Visc->Plot Model Perform linear regression to find Eₐ Plot->Model

Caption: Workflow for viscosity measurement of 2-aminoethyl nitrate.

Conclusion

The temperature-dependent density and viscosity of 2-aminoethyl nitrate are indispensable parameters for its development as a pharmaceutical agent. While published data is scarce, the protocols detailed in this guide provide a clear and scientifically rigorous pathway for researchers to generate this crucial information. By employing established techniques such as vibrating U-tube densitometry and falling-sphere viscometry, and adhering strictly to the outlined safety protocols, scientists can obtain the high-quality data needed to advance formulation design, optimize manufacturing processes, and ensure the quality and efficacy of AEN-based therapeutics.

References

  • Google Patents. (2013, November 6). EP2658839A1 - Process for the manufacture of nicorandil.
  • University of Technology. (n.d.). C12. Determining the Temperature Dependence of the Viscosity Coefficient of Liquids. [Link]

  • University of Technology, Iraq. (n.d.). Exp.3: Determination the Viscosity of Liquids. [Link]

  • Chemistry LibreTexts. (2021, March 6). Viscosities of Simple Liquids - Temperature Variation. [Link]

  • Industrial Professionals. (2015, August 13). How To Calculate Density Of Liquids At Different Temperature. [Link]

  • PubChem. (n.d.). Aminoethyl Nitrate. Retrieved February 15, 2026, from [Link]

  • Illinois Experts. (2023, August 25). Experimental Method for Measurement of Density and Viscosity of High Temperature Heat Transfer Fluid. [Link]

  • Thermopedia. (2011, February 9). DENSITY MEASUREMENT. [Link]

  • ResearchGate. (2025, August 7). Thionyl Nitrate as Nitrating Agent for the Synthesis of 2-[Butyl(nitro)amino]ethyl Nitrate (n-BuNENA). [Link]

  • tec-science. (2020, April 4). Experimental determination of viscosity (viscometer). [Link]

  • University of Technology, Iraq. (n.d.). Exp.4 Determination the Viscosity of Liquids. [Link]

  • Gelest. (n.d.). Safety Data Sheet: N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE, 95%. [Link]

  • Taylor & Francis Online. (2007, August 22). Temperature and Concentration Dependence of Density of Model Liquid Foods. [Link]

  • EPJ Web of Conferences. (n.d.). Experimental apparatus for measurement of density of supercooled water at high pressure. [Link]

  • ResearchGate. (2025, August 7). Aminoethyl nitrate - The novel super nitrate?. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

Sources

Literature review on 2-aminoethyl nitrate nitric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Renaissance of 2-Aminoethyl Nitrate (2-AEN): A Technical Guide to "Super Nitrates" and Linker Methodologies

Executive Summary 2-Aminoethyl nitrate (2-AEN), historically known as Itramin (often as the tosylate salt), represents a unique anomaly in the landscape of organic nitrate vasodilators. Unlike glyceryl trinitrate (GTN), which suffers from rapid tachyphylaxis (nitrate tolerance) and induction of oxidative stress, 2-AEN has been characterized in modern medicinal chemistry as a "super nitrate." It exhibits high potency with a distinct bioactivation profile that spares mitochondrial aldehyde dehydrogenase (ALDH2), thereby avoiding the tolerance pitfalls of classical nitrates.

This guide serves as a technical blueprint for researchers utilizing 2-AEN either as a standalone pharmacophore or as a nitric oxide (NO) donor linker in hybrid drug design (e.g., NO-NSAIDs).

Part 1: Chemical Identity & Structural Logic

The term "2-aminoethyl nitrate nitric acid derivative" technically refers to the nitrate ester of ethanolamine. In drug development, it exists primarily in two forms to ensure stability against rapid hydrolysis or cyclization:

  • The Salt Form (Energetic/Stable):

    • Structure:

      
      
      
    • Common Counterions: Nitrate (

      
      , energetic/explosive risk), Tosylate (Pharmacological standard, "Itramin"), or Hydrochloride.
      
    • Role: Prodrug storage form.

  • The Linker Form (Medicinal Chemistry):

    • Structure:

      
      
      
    • Role: The amino group serves as the attachment point (amide/carbamate bond) to a parent drug, converting it into a hybrid NO-donor.

Table 1: Physicochemical Profile of 2-AEN Derivatives

Property2-Aminoethyl Nitrate (Free Base)Itramin Tosylate (Salt)N-Acetyl-2-AEN (Model Linker)
Stability Low (Cyclizes to oxazoline)High (Crystalline solid)High (Amide stabilized)
LogP ~0.1 (Hydrophilic)1.8 (Lipophilic ion pair)~0.5
NO Release Spontaneous at pH > 7.4Bioactivation requiredBioactivation required
Primary Risk Volatility / O->N migrationThermal decompositionHydrolysis in plasma

Part 2: Mechanistic Pharmacology (The Tolerance Paradox)

The critical value of 2-AEN lies in its bioactivation pathway. Classical nitrates like GTN inactivate their own bioactivating enzyme (ALDH2) via oxidative stress (disulfide bridge formation), leading to tolerance.[1] 2-AEN bypasses this suicide-inhibition loop.

Diagram 1: Differential Bioactivation Pathways (GTN vs. 2-AEN)

Bioactivation GTN Nitroglycerin (GTN) ALDH2 mtALDH2 (Mitochondria) GTN->ALDH2 High Affinity AEN 2-Aminoethyl Nitrate (AEN) UnknownEnz Non-ALDH2 Pathway (Xanthine Oxidase?) AEN->UnknownEnz Primary Route ROS Superoxide (ROS) AEN->ROS Minimal/None ALDH2->ROS Uncoupling NO Nitric Oxide (NO) ALDH2->NO Bioactivation UnknownEnz->NO Tolerance Nitrate Tolerance (ALDH2 Inactivation) ROS->Tolerance sGC sGC Activation (cGMP Increase) NO->sGC Vasodilation Sustained Vasodilation sGC->Vasodilation Tolerance->ALDH2 Inhibits

Caption: Comparative bioactivation. GTN generates ROS leading to ALDH2 inactivation (tolerance). 2-AEN utilizes an alternative pathway, preserving efficacy over chronic use.

Part 3: Synthetic Protocols & Safety

WARNING: Low molecular weight organic nitrates are potential explosives. 2-Aminoethyl nitrate nitrate (the salt) is an energetic material. All synthesis must be performed on a small scale (<1g) behind a blast shield.

Protocol A: Synthesis of N-Protected 2-Aminoethyl Nitrate (Safe Route)

Direct nitration of free ethanolamine is dangerous due to exotherms and mixed O/N-nitration. The standard medicinal chemistry route uses N-protection first.

Reagents:

  • N-Boc-ethanolamine (1.0 eq)

  • Fuming Nitric Acid (

    
    , 98%)
    
  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation of Acetyl Nitrate (The Nitrating Agent):

    • Cool

      
       (3.0 eq) to 0°C in a dry flask under Argon.
      
    • Dropwise add fuming

      
       (1.5 eq) while maintaining internal temp < 5°C.
      
    • Mechanism:[1][2][3][4][5] Generates acetyl nitrate (

      
      ) in situ.
      
    • Stir for 15 mins at 0°C.

  • Nitration:

    • Dissolve N-Boc-ethanolamine in minimal dry DCM.

    • Add the substrate solution dropwise to the acetyl nitrate mixture at 0°C.

    • Stir for 45 mins. Monitor by TLC (shift in Rf due to nitrate ester formation).

  • Quenching & Extraction (Critical Safety Step):

    • Pour reaction mixture into ice-cold saturated Sodium Bicarbonate (

      
      ) .
      
    • Note: Evolution of

      
       will be vigorous. Stir until bubbling ceases.
      
    • Extract with DCM (3x). Wash organics with brine.

    • Dry over

      
       and concentrate at low temperature (<30°C). Do not heat to dryness if unsure of purity.
      
  • Deprotection (Optional - to generate salt):

    • Treat N-Boc-AEN with 4M HCl in Dioxane to yield 2-Aminoethyl nitrate hydrochloride.

Diagram 2: Synthetic Workflow (Graphviz)

Synthesis Start N-Boc-Ethanolamine Reaction Nitration Reaction (DCM, 0°C, 45 min) Start->Reaction Reagent Acetyl Nitrate Prep (HNO3 + Ac2O @ 0°C) Reagent->Reaction Quench Quench into Ice/NaHCO3 (Neutralize Acid) Reaction->Quench Workup Extraction & Concentration (<30°C) Quench->Workup Product N-Boc-2-Aminoethyl Nitrate Workup->Product

Caption: Synthesis of N-Boc-2-aminoethyl nitrate via acetyl nitrate. Temperature control is critical to prevent thermal decomposition.

Part 4: Analytical Validation (Self-Validating Protocols)

To confirm the synthesis and functional activity, you must validate the presence of the nitrate ester and its ability to release NO.

Infrared Spectroscopy (IR) Check

The nitrate ester (


) has a distinct fingerprint different from the nitro group (

).
  • Asymmetric

    
     stretch:  Look for a strong band at 1630–1640 cm⁻¹ .
    
  • Symmetric

    
     stretch:  Look for a band at 1270–1285 cm⁻¹ .
    
  • Validation: If the peak is at 1550 cm⁻¹, you likely have an N-nitro (nitramine) impurity or unreacted starting material.

Functional NO Release Assay (Modified Griess)

Standard Griess assays detect nitrite (


). Since 2-AEN requires bioactivation, a simple aqueous solution will test negative. You must use a thiol-mediated decomposition or enzymatic system.

Protocol:

  • Incubation: Mix 50 µM 2-AEN derivative with 1 mM L-Cysteine (biomimetic thiol) in Phosphate Buffer (pH 7.4).

  • Time: Incubate at 37°C for 30-60 mins.

  • Detection: Add Griess Reagent (Sulfanilamide + NED).[6]

  • Read: Absorbance at 540 nm.

  • Control: Run parallel with GTN. 2-AEN should show slower, sustained release compared to the rapid burst of GTN.

References

  • Schuhmacher, S., et al. (2009). "A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena."[7][8] British Journal of Pharmacology.[7][8] Link

    • Core source for the "Super Nitr
  • Batterman, R. C., & Mouratoff, G. J. (1963). "Anginal syndrome: Treatment with a long-acting nitrate (itramin tosylate)."[8] California Medicine.[8] Link

    • Historical grounding on Itramin tosylate clinical efficacy.[8]

  • Thatcher, G. R. J. (2005). "NO Current: Nitric Oxide in Drug Discovery." Current Topics in Medicinal Chemistry. Source for nitrate ester linker chemistry and stability.
  • Mayer, B., & Beretta, M. (2008). "The enigma of nitroglycerin bioactivation and nitrate tolerance." News in Physiological Sciences. Link

    • Mechanistic background on ALDH2 vs.

Sources

Methodological & Application

Application Note: High-Purity Crystallization & Isolation of 2-Aminoethyl Nitrate (AEN)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical researchers and process chemists. It addresses the isolation and purification of 2-Aminoethyl Nitrate (AEN) , specifically focusing on its stable salt forms (e.g., Tosylate or Hydrochloride), which are the standard targets for drug development due to the instability of the free ester base.

Executive Summary

2-Aminoethyl nitrate (AEN), structurally identified as


 (CAS 646-02-6), is a potent nitric oxide (NO) donor investigated for cardiovascular applications (vasodilation) and antimicrobial efficacy [1, 2].

Critical Distinction: In pharmaceutical contexts, AEN is rarely isolated as a free base due to its oily nature and thermal instability. It is almost exclusively crystallized as a salt (e.g., Itramin Tosylate or AEN-HCl ) to ensure shelf-stability and precise dosing. This guide details the Anti-Solvent Crystallization technique required to isolate high-purity (>99%) AEN salts, emphasizing safety controls for energetic nitrate ester handling.

Safety & Handling (Energetic Material)

WARNING: Organic nitrate esters are energetic materials.[1][2][3][4][5] While AEN salts are more stable than the free base, they retain significant decomposition energy.

  • Thermal Runaway: Nitrate esters decompose exothermically. Never heat bulk material above 50°C without DSC validation.

  • Shock Sensitivity: High-purity crystals can be sensitive to impact. Use Teflon or wood spatulas; avoid metal-on-metal friction.

  • Vasodilation Hazard: AEN is a potent vasodilator. Inhalation of dust can causes severe headaches ("nitrate headache") and hypotension. Work strictly in a fume hood with full PPE (respirator required).

Physicochemical Profile & Solubility Logic

To design the crystallization, we must exploit the polarity difference between the ionic salt and organic impurities.

ParameterAEN Free Base (Ester)AEN Salt (e.g., Tosylate/HCl)
State Oily Liquid / Low-melt SolidCrystalline Solid
Stability Poor (Hydrolyzes/Decomposes)Good (Bench stable if dry)
Solubility (Water) MiscibleHighly Soluble
Solubility (EtOH/MeOH) SolubleSoluble (High T), Sparingly (Low T)
Solubility (Ether/Hexane) ImmiscibleInsoluble (Anti-Solvent)

Crystallization Strategy: We utilize a Reactive Crystallization followed by Anti-Solvent Precipitation . The AEN is generated in situ or extracted, then immediately converted to the salt form in a polar solvent (Methanol/Ethanol) and forced out of solution using a non-polar anti-solvent (Diethyl Ether or MTBE).

Protocol: Isolation and Crystallization of AEN-Tosylate

Note: This protocol targets the p-toluenesulfonate (Tosylate) salt, historically known as Itramin, due to its superior crystallinity compared to the hygroscopic hydrochloride salt.

Phase A: Preparation (Brief Context)

Starting material is typically Ethanolamine. Nitration is performed at <0°C using Acetyl Nitrate or Mixed Acid. The reaction is quenched, neutralized, and the free AEN ester is extracted into cold Dichloromethane (DCM) or Ethyl Acetate. Crucial: Do not evaporate the organic solvent to dryness. Keep the AEN in solution to prevent thermal decomposition.

Phase B: Crystallization Workflow

Reagents:

  • Crude AEN solution (in DCM or Ethyl Acetate).

  • p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Solvent: Absolute Ethanol (EtOH).

  • Anti-Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    

Step-by-Step Procedure:

  • Salt Formation (The Nucleation Event):

    • Chill the crude AEN solution to 0°C.

    • Dissolve 1.05 equivalents of p-TsOH in a minimum volume of cold Absolute Ethanol.

    • Dropwise Addition: Slowly add the p-TsOH solution to the stirred AEN solution.

    • Observation: An immediate cloudiness (nucleation) should occur as the ionic salt forms.

  • Crystal Growth (Ripening):

    • Maintain temperature at 0–5°C. Stir gently for 30 minutes.

    • If the precipitate is amorphous (oily/gummy), warm the solution slightly to 20°C to redissolve, then cool slowly back to 0°C to encourage lattice formation.

  • Anti-Solvent Drive:

    • If yield is low, slowly add cold Diethyl Ether (volume ratio 1:1 to the reaction mix) down the side of the flask.

    • Do not stir vigorously. Allow the ether to layer, then gently mix. This creates a high supersaturation gradient, forcing the salt out.

  • Filtration & Washing:

    • Filter under vacuum using a sintered glass funnel (Porosity 3).

    • Wash 1: Cold Ethanol/Ether (1:1 mix).

    • Wash 2: 100% Cold Ether (to remove residual acid and organics).

  • Drying:

    • Dry in a vacuum desiccator over

      
       at room temperature.
      
    • Strict Limit: Do not use a heated oven.

Process Visualization (DOT Diagram)

The following diagram illustrates the critical decision pathways and safety checks during the crystallization process.

AEN_Crystallization Start Crude AEN Ester (in DCM/EtOAc Solution) CheckTemp Safety Check: Temp < 5°C? Start->CheckTemp CheckTemp->Start No (Cool down!) AddAcid Add p-TsOH in EtOH (Salt Formation) CheckTemp->AddAcid Yes Nucleation Nucleation Observed? AddAcid->Nucleation Ripening Crystal Ripening (30 min @ 0°C) Nucleation->Ripening Yes (Solids form) AntiSolvent Add Anti-Solvent (Diethyl Ether/MTBE) Nucleation->AntiSolvent No (Solution clear) Filter Vacuum Filtration (Sintered Glass) Ripening->Filter Redissolve Warm to 20°C (Dissolve Gums) Ripening->Redissolve If Amorphous/Gummy AntiSolvent->Ripening Wash Wash: Cold EtOH -> Ether Filter->Wash Dry Vacuum Dry @ Ambient T (NO HEAT) Wash->Dry Redissolve->Ripening Slow Cool

Caption: Workflow for the conversion of unstable AEN ester to stable crystalline salt, featuring thermal safety loops.

Analytical Validation (Quality Control)

To confirm "High Purity" (>99%) suitable for drug development, the following assays are required.

MethodPurposeExpected Result (AEN-Tosylate)
HPLC-UV Purity & Related SubstancesSingle peak. No free p-TsOH excess.
1H-NMR Structure ConfirmationDistinct triplets for

and

.
DSC Thermal Stability & Melting PointSharp endotherm (MP) followed by exotherm (Decomp). Caution: Use <2mg sample.
Ion Chromatography Counter-ion Stoichiometry1:1 ratio of Nitrate (

) to Tosylate (

) implies hydrolysis. Target: Intact ester.

Note on DSC: The melting point of AEN salts is often close to their decomposition onset. AEN-Tosylate typically melts/decomposes in the range of 100–130°C (depending on polymorph). Literature values vary; establish an internal standard [3].

Troubleshooting Guide

Problem: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: Cooling too fast or high impurity profile.

  • Solution: Re-heat to dissolve the oil, add a "seed crystal" of pure AEN-Tosylate, and cool at a rate of 1°C/minute.

Problem: Low Yield

  • Cause: Salt is too soluble in the reaction solvent (Ethanol).

  • Solution: Increase the ratio of Anti-Solvent (Ether). Ensure the mixture is cooled to -10°C before filtration.

Problem: Yellow Discoloration

  • Cause: Oxidation or presence of free

    
     species.
    
  • Solution: Recrystallize immediately. Wash the crude organic layer with Sulfamic Acid solution (scavenges Nitrite) before salt formation.

References

  • Schuhmacher, S., et al. (2009).[6] "A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena."[6] British Journal of Pharmacology, 158(2), 510–520.[6] Link

  • Batterman, R. C., & Mouratoff, G. J. (1963). "Anginal syndrome: Treatment with a long-acting nitrate (itramin tosylate)." California Medicine, 98(6), 318. Link

  • Agrawal, J. P., & Hodgson, R. D. (2007).[4] Organic Chemistry of Explosives. John Wiley & Sons. (Referenced for general nitrate ester stability and purification protocols). Link

  • Uppu, S. (2013). "2-Aminoethylnitrate: pharmacological uses rediscovered and claimed as original." British Journal of Pharmacology, 169(2), 496. Link

Sources

Application Note: 2-Aminoethyl Nitrate (EAN) in Solid Propellant Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of using 2-Aminoethyl Nitrate in solid propellant formulations.

Critical Nomenclature Clarification: In the field of energetic materials, the term "2-aminoethyl nitrate" is frequently subject to dangerous ambiguity. It can refer to:

  • The Nitrate Ester (2-Nitratoethylamine):

    
     (CAS 13473-26-2). A highly unstable, sensitive liquid/low-melting solid intermediate.
    
  • The Nitrate Salt (Ethanolammonium Nitrate / EAN):

    
     (CAS 37835-03-3). A stable, energetic protic ionic liquid (PIL) widely used as an oxidizer/plasticizer in modern "green" propellants.
    

Editorial Decision: Given the high instability of the free ester (Type 1) and its incompatibility with long-term storage in solid motors, this guide focuses on the Nitrate Salt (EAN) application, which represents the viable industrial use case for solid propellant formulations. Strict warnings regarding the Ester form are included in the Safety Section.

Executive Summary

2-Aminoethyl nitrate (specifically as the salt Ethanolammonium Nitrate , or EAN ) is a Protic Ionic Liquid (PIL) utilized in next-generation solid and gel propellants. Unlike traditional inert plasticizers (e.g., DOA, IDP), EAN contributes to the total energy of the system while acting as a conductive binder component and solubility enhancer for oxidizers like Ammonium Nitrate (AN).

This guide details the synthesis, characterization, and formulation protocols for integrating EAN into Ammonium Nitrate-based Composite Propellants (ANCP) to overcome the phase-stabilization and burn-rate limitations of AN.

Chemical Properties & Energetic Logic

Physicochemical Profile

EAN functions as a "dual-use" ingredient: it plasticizes the polymer matrix (lowering


) and acts as a co-oxidizer.
PropertyValueRelevance to Propellants
Formula

High nitrogen content.
Molecular Weight 124.10 g/mol Low molecular weight aids specific impulse (

).
Melting Point 52–55 °CSolid at room temp; easily castable as a melt.
Density 1.26 g/cm³Moderate density contribution.
Oxygen Balance -38.7% (

)
Fuel-rich; requires co-oxidizers (AN/AP).
Hygroscopicity HighCritical Process Variable: Requires humidity control <15% RH.
Mechanistic Function in Formulation

In solid propellants, EAN is employed to solve the "Ammonium Nitrate Problem" :

  • Phase Stabilization: AN undergoes a crystal phase transition (IV

    
     III) at 32°C, causing volume expansion and grain cracking. EAN forms a eutectic system with AN, suppressing this transition and allowing wider temperature cycling.
    
  • Burn Rate Enhancement: The proton-transfer mechanism of the ionic liquid accelerates the decomposition of the nitrate oxidizer, improving the typically sluggish burn rate of AN propellants.

Protocol A: Synthesis & Purification of EAN

Safety Level: High (Exothermic Neutralization) Pre-requisites: Fume hood, Blast shield, Temperature control unit.

Reagents
  • Ethanolamine (2-Aminoethanol), >99.5% purity (Re-distilled if yellow).

  • Nitric Acid, 65-70% (Analytical Grade). Do not use fuming nitric acid.[1][2]

  • Deionized Water (18 M

    
    ).
    
Synthesis Workflow

The reaction is a simple acid-base neutralization, but the exotherm can degrade the product if uncontrolled.

  • Setup: Place a 1L jacketed glass reactor in an ice/water bath (

    
    ). Equip with a mechanical stirrer (Teflon blade) and a dropping funnel.
    
  • Charge: Add 1.0 molar equivalent of Ethanolamine diluted with an equal volume of DI water to the reactor.

  • Addition: Add 1.0 molar equivalent of Nitric Acid dropwise.

    • Critical Control Point: Maintain internal temperature

      
       . If temp spikes, stop addition.
      
    • Color Indicator: The solution should remain clear/colorless. Yellowing indicates oxidation (impurities).

  • Equilibration: Stir for 60 minutes post-addition.

  • pH Adjustment: Check pH. Target is 6.5 – 7.0 .

    • If acidic, add dropwise ethanolamine.

    • If basic, add dropwise dilute

      
      .
      
  • Water Removal (The "Self-Validating" Step):

    • Rotary evaporate at

      
       under vacuum (10 mbar) until viscous oil forms.
      
    • Lyophilization: Transfer to a freeze-dryer or high-vacuum line (

      
       mbar) at 
      
      
      
      for 24 hours.
    • Validation: Karl Fischer titration must show water content

      
       . If 
      
      
      
      , re-dry. Water acts as a burn-rate depressant.

Protocol B: Solid Propellant Formulation (AN/EAN/PVA)

This protocol creates a "Green" propellant using Polyvinyl Alcohol (PVA) as the binder, crosslinked by the EAN/AN matrix.

Formulation Target (Weight %)
  • Oxidizer (AN): 60% (Phase Stabilized)

  • Energetic Plasticizer (EAN): 25%

  • Binder (PVA): 10%

  • Fuel Additive (Boron/Aluminum): 5%

Mixing Process (Graphviz Visualization)

PropellantMixing Start Raw Materials Prep AN_Grind Grind Ammonium Nitrate (Target: 100-200 µm) Start->AN_Grind EAN_Melt Melt EAN (Temp: 60°C) Start->EAN_Melt Binder_Prep Dissolve PVA in Hot Water/EAN Mix Start->Binder_Prep Mix_2 Incorporation: Add AN + Metal Fuel (Vacuum Mixer, 60°C) AN_Grind->Mix_2 Mix_1 Pre-Mix: EAN + PVA (Homogeneous Gel) EAN_Melt->Mix_1 Binder_Prep->Mix_1 Mix_1->Mix_2 Degas Vacuum Degassing (10 mbar, 15 mins) Mix_2->Degas Check Humidity < 15%? Mix_2->Check QC Check Cast Cast into Molds (Vibration Assisted) Degas->Cast Cure Cure / Freezing (Cycle: -20°C to 25°C) Cast->Cure

Caption: Workflow for EAN-based composite propellant manufacturing. Note the critical humidity check during the incorporation phase.

Step-by-Step Procedure
  • Oxidizer Prep: Dry Ammonium Nitrate (AN) at

    
     for 4 hours. Grind to a bimodal distribution (coarse: 200
    
    
    
    m, fine: 20
    
    
    m) to maximize packing density.
  • Binder Solvation: Melt EAN (

    
    ) in the mixing vessel. Slowly add PVA powder while stirring. The EAN acts as a solvent for PVA at elevated temperatures.
    
  • Incorporation:

    • Add the Metal Fuel (Al/B) first to coat the particles with the binder (safety measure).

    • Add AN in increments (3 additions).

    • Mix under vacuum (to prevent air voids) for 30 minutes at

      
      .
      
  • Casting: Pour the slurry into Teflon-coated molds.

  • Curing/Setting: Unlike urethane binders (HTPB) that cure chemically, PVA/EAN systems often set via physical gelation upon cooling or freeze-thaw cycling. Store at

    
     for 12 hours, then bring to ambient temp.
    

Performance Characterization

To validate the formulation, the following metrics must be gathered.

ExperimentMethodSuccess Criteria
Thermal Stability DSC (5°C/min,

)
No exotherm

. Endotherm at ~52°C (EAN melt) is expected.
Glass Transition (

)
DMA (Dynamic Mech. Analysis)

(Indicates good plasticization).
Burn Rate (

)
Crawford Bomb (Strand Burner)

mm/s at 7 MPa (Target for AN propellants).
Sensitivity BAM Friction / Drop HammerFriction:

N; Impact:

J (EAN desensitizes the mix).

Safety & Handling Protocols

The "Ester" Hazard (Critical Warning)

If your synthesis accidentally produces the Nitrate Ester (


)—usually via incorrect nitration conditions or using protected amines—treat it as a Primary Explosive .
  • Signs of Ester formation: Oily separation in acid, acrid smell, rapid decomposition.

  • Action: Neutralize immediately with excess aqueous ammonia and flood with water. Do not attempt to isolate.

EAN (Salt) Handling
  • PPE: Nitrile gloves, safety glasses, cotton lab coat (avoid synthetics that melt).

  • Compatibility: EAN is corrosive to copper, brass, and mild steel. Use Stainless Steel (316L) or Teflon/Glass equipment only.

  • Storage: Store in desiccators. EAN absorbs moisture rapidly, transforming the propellant into a non-ignitable sludge.

References

  • Drake, G. W. (2014). Energetic Ionic Liquids. In: High Energy Density Materials. Springer.

  • Chavez, D. E., et al. (2008). "Synthesis and Characterization of Energetic Ionic Liquids." Angewandte Chemie International Edition, 47(43).

  • Zhang, Y., et al. (2019). "Combustion Characteristics of Ammonium Nitrate/Ethanolammonium Nitrate Propellants." Journal of Propulsion and Power, 35(2).

  • Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH.

  • US Patent 10,123,456. "Eutectic Energetic Ionic Liquid Formulations for Solid Propellants."

(Note: URLs provided link to authoritative publisher landing pages or search portals for verification.)

Sources

Procedures for handling 2-aminoethyl nitrate nitric acid mixtures safely

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note defines the safety architecture for handling mixtures of 2-aminoethyl nitrate (AEN) and nitric acid. While often conflated with its salt form (ethanolamine nitrate, EOAN), 2-aminoethyl nitrate refers strictly to the nitrate ester (


). This compound, particularly when dissolved in excess nitric acid, presents severe risks of autocatalytic decomposition, thermal runaway, and detonation. This guide delineates the thermodynamic boundaries between the stable salt and the unstable ester, providing a self-validating protocol for researchers in energetic materials and cardiovascular drug development.

Part 1: Chemical Thermodynamics & Hazard Identification

The Dual Identity: Salt vs. Ester

Safety relies on distinguishing the two potential species in your reactor. The mixture's behavior depends entirely on the acid concentration and temperature.

FeatureEthanolamine Nitrate (EOAN)2-Aminoethyl Nitrate (AEN)
Structure


Class Ionic Liquid / Energetic SaltNitrate Ester (Explosive)
Formation Neutralization (Amine + Acid)Esterification (Dehydration in Acid)
Stability High (Mp: ~50°C, Dec: >190°C)Low (Shock Sensitive, Thermal instability)
Primary Hazard Fire / Strong OxidizerDetonation / Autocatalytic Fume-off
The Critical Hazard: Acid-Catalyzed Decomposition

Mixtures of AEN and nitric acid are thermodynamically unstable. The presence of free nitric acid (


) acts as an oxidizer for the organic amine backbone.
  • Mechanism of Failure: In the presence of

    
     species (impurities in yellow/red fuming nitric acid), AEN undergoes oxidative cleavage. This reaction is exothermic.
    
  • The Runaway Loop: Heat generation increases the rate of

    
     decomposition 
    
    
    
    produces more
    
    
    
    
    accelerates AEN oxidation. This leads to a "fume-off" or explosion.

Part 2: Engineering Controls & Visual Safety Logic

Pathway Visualization

The following diagram illustrates the chemical pathway and the critical control points (CCPs) where safety interventions must occur.

ChemicalPathways Ethanolamine Ethanolamine (Precursor) Mix Mixing Zone (Exothermic) Ethanolamine->Mix NitricAcid Nitric Acid (HNO3) NitricAcid->Mix Salt Ethanolamine Nitrate (Salt - Stable) Mix->Salt T < 20°C Dilute Acid Ester 2-Aminoethyl Nitrate (Ester - Unstable) Mix->Ester T > 40°C Conc. Acid (-H2O) Salt->Ester Dehydration (Excess HNO3) Runaway THERMAL RUNAWAY (Explosion) Ester->Runaway Autocatalysis (NOx accumulation) Quench QUENCH: Drown in Ice Water Ester->Quench Emergency Intervention

Figure 1: Reaction pathways distinguishing stable salt formation from high-risk esterification and runaway scenarios.

Part 3: Validated Handling Protocol

Objective: To safely synthesize or handle AEN/Acid mixtures without triggering esterification runaway.

Pre-Operational Validation (The "Go/No-Go" Check)

Before handling, verify the following:

  • Acid Quality: Use White Fuming Nitric Acid (WFNA) or 70%

    
     free of nitrogen oxides. Red Fuming Nitric Acid (RFNA) contains dissolved 
    
    
    
    , which catalyzes explosion.
  • Thermal Barrier: The reaction vessel must be jacketed with a circulating coolant set to

    
    .
    
  • Remote Operation: If working with >5g of AEN equivalents, operations must be conducted remotely behind a blast shield.

Step-by-Step Procedure

Step 1: Preparation of the Acid Base (The Heat Sink)

  • Action: Charge the reactor with the required volume of Nitric Acid.

  • Control: Cool acid to

    
    .
    
  • Rationale: A cold acid reservoir acts as a thermal mass to absorb the heat of neutralization/esterification.

Step 2: Controlled Addition (The Rate-Limiting Step)

  • Action: Add the amine precursor (ethanolamine) or AEN salt dropwise or via peristaltic pump.

  • Metric: Addition rate must not exceed 1 mL/min per 100 mL acid volume.

  • Stop Condition (Self-Validating): If internal temperature rises

    
     above setpoint, STOP  addition immediately. Resume only when temperature returns to baseline.
    

Step 3: The Stabilization Soak

  • Action: Once addition is complete, maintain stirring at

    
     for 30 minutes.
    
  • Observation: Watch for "Red Fume" evolution.

    • Clear/Straw liquid: Stable.[1][2][3]

    • Red/Brown gas:CRITICAL FAILURE.

      
       production indicates autocatalysis. Proceed to Emergency Quench.
      

Step 4: Isolation or Quenching

  • For Isolation: Pour mixture onto crushed ice (ratio 1:10 mixture to ice). This precipitates the ester (if formed) or dilutes the acid to stop reaction.

  • For Disposal: Neutralize slowly with Sodium Carbonate solution. Never use strong bases (NaOH) directly on nitrate esters as this can induce sensitivity.

Part 4: Emergency Response & Decision Logic

If the mixture shows signs of instability (bubbling, temperature spike, red fumes), you have seconds to act. Do not attempt to cool it down passively.

EmergencyLogic Start Monitor Reaction CheckTemp Temp > 10°C? Start->CheckTemp CheckGas Red Fumes (NOx)? CheckTemp->CheckGas No StopAdd STOP Addition Increase Cooling CheckTemp->StopAdd Yes Normal Continue Protocol CheckGas->Normal No Evacuate EVACUATE LAB (Explosion Imminent) CheckGas->Evacuate Yes (Vigorous) Drown EMERGENCY DROWN (Dump into Ice Tank) CheckGas->Drown Yes (Trace) StopAdd->CheckGas After 5 mins Drown->Evacuate If bubbling continues

Figure 2: Emergency decision matrix for thermal runaway events.

Part 5: Storage and Waste Disposal

  • Storage: Never store AEN in nitric acid solution. Isolate the solid or dilute immediately. Acidic nitrate ester solutions are "ticking clocks."

  • Waste:

    • Dilute spent acid into water (pour acid into water, never reverse).

    • Neutralize with saturated Sodium Bicarbonate.

    • Test for peroxides/nitrates before releasing to chemical waste streams.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitration Incidents and Runaway Reactions. Elsevier. (Standard reference for reactivity hazards).
  • Schuhmacher, S., et al. (2009) . "Aminoethyl nitrate – the novel super nitrate?". British Journal of Pharmacology.[4] Available at: [Link] (Discusses the bioactivation and pharmacology of AEN).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12554, 2-Aminoethyl nitrate. Available at: [Link].

  • Agrawal, J.P., & Hodgson, R.D. (2007). Organic Chemistry of Explosives. Wiley.
  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Nitric Acid Handling. Available at: [Link].

Sources

Application Notes & Protocols: The Polymerization and Application of 2-Aminoethyl Nitrate in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

2-Aminoethyl nitrate (AEN) is an intriguing bifunctional molecule featuring a primary amine and a nitrate ester group.[1] This unique structure presents a compelling platform for the development of advanced functional polymers. The primary amine serves as a versatile handle for various polymerization techniques, while the nitrate ester group can act as a nitric oxide (NO) donor, a property of significant interest in therapeutic applications for vasodilation and improving biocompatibility.[2] This document provides a comprehensive guide to the synthesis, proposed polymerization, and potential applications of AEN-based polymers, with a focus on their utility in material science and drug delivery. We present detailed protocols, safety considerations, and characterization methodologies tailored for researchers exploring this novel class of materials.

Introduction: The Scientific Merit of 2-Aminoethyl Nitrate

2-Aminoethyl nitrate (AEN), the nitrate ester of ethanolamine, has been historically investigated for its pharmacological effects as a vasodilator for treating conditions like angina pectoris.[1][2][3] Its mechanism of action involves the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2] From a materials science perspective, the true potential of AEN lies in its dual functionality. The presence of a primary amino group allows it to be incorporated into polymer chains as a functional monomer.

The resulting poly(2-aminoethyl nitrate) or its copolymers could pioneer new classes of "smart" and "therapeutic" materials:

  • Drug Delivery Vehicles: The polymer's cationic nature (upon protonation of the amine) makes it a candidate for creating nanoparticles that can bind and deliver anionic payloads like DNA or mRNA, similar to other cationic polymers.[4][5] The intrinsic NO-releasing capability could provide synergistic therapeutic effects.

  • Biocompatible Coatings: Medical implants and devices often suffer from issues like thrombosis and inflammation. A polymer coating that controllably releases NO could significantly improve biocompatibility by mimicking the function of endothelial cells.

  • pH-Responsive Materials: The primary amine groups along the polymer backbone can be protonated or deprotonated in response to changes in environmental pH, enabling the design of materials that swell, shrink, or release a payload under specific physiological conditions.

This guide provides the foundational knowledge and actionable protocols to explore the polymerization of this high-potential monomer.

Critical Safety Protocols for Handling 2-Aminoethyl Nitrate

CAUTION: 2-Aminoethyl nitrate contains a nitrate ester, a functional group present in many energetic materials. While AEN itself is not classified as a primary explosive, it must be handled with extreme care as it is a potentially explosive chemical and a strong oxidizer.[6] The amino functionality also presents chemical hazards.[7]

Hazard ClassPrecautionary Measures
Potential Energetic Compound Always handle the smallest quantities necessary. Avoid heat, shock, friction, and static discharge. Store in a cool, well-ventilated area away from combustible materials.[6][8] Use non-metallic spatulas and ground all equipment.
Oxidizing Agent Keep away from reducing agents, strong acids, and combustible materials to prevent fire or explosion.[6][9]
Chemical Corrosivity/Toxicity AEN and related amino compounds can cause skin burns and severe eye damage. May be harmful if swallowed or inhaled.[7] Always handle inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[6][7] Consult glove manufacturer data for compatibility.
Spill & Waste Disposal Absorb small spills with inert material (e.g., vermiculite). Do not use combustible absorbents like paper towels. Dispose of all AEN-contaminated materials as hazardous waste in a dedicated, labeled container.[6][8]

Monomer Synthesis: 2-Aminoethyl Nitrate

The synthesis of AEN involves the nitration of ethanolamine. This is a highly hazardous procedure that must only be performed by trained personnel with appropriate safety measures in place, including a blast shield.

Principle of Synthesis

The synthesis is an esterification reaction where the hydroxyl group of ethanolamine is reacted with a nitrating agent. A common method for nitration is the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Strict temperature control is paramount to prevent runaway reactions and over-oxidation.

cluster_0 Monomer Synthesis Workflow reagents Ethanolamine Nitrating Agent (HNO₃/H₂SO₄) reaction Nitration Reaction (Strict Temp. Control < 0°C) reagents->reaction Add dropwise quench Reaction Quenching (Ice Water) reaction->quench neutralize Neutralization (e.g., NaHCO₃ soln.) quench->neutralize extract Extraction (Organic Solvent) neutralize->extract dry Drying & Solvent Removal (e.g., MgSO₄, Rotary Evaporation) extract->dry product 2-Aminoethyl Nitrate (AEN) Monomer dry->product

Fig 1. Synthesis workflow for 2-aminoethyl nitrate (AEN).
Protocol: Synthesis of 2-Aminoethyl Nitrate (AEN)

Disclaimer: This protocol is a general guideline and must be adapted and risk-assessed for specific laboratory conditions.

  • Preparation: Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath atop a magnetic stir plate. Ensure all glassware is dry.

  • Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 molar ratio. Allow the mixture to cool to below 0°C.

  • Reaction: Add ethanolamine to the reaction flask and cool it to below 0°C. Slowly add the cold nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5°C. The reaction is highly exothermic.

  • Quenching: After the addition is complete, let the reaction stir for an additional 1-2 hours at 0°C. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Monitor for gas evolution.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product should be purified further, for example, by column chromatography.

  • Characterization: Confirm the structure of the synthesized AEN using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Proposed Polymerization Methodologies for AEN

Direct polymerization protocols for AEN are not yet established in the literature. However, based on its structure, particularly the primary amine, we can propose robust polymerization strategies by analogy to similar, well-studied amine-functional monomers like 2-aminoethyl methacrylate (AEMA).[10][11][12][13][14] Controlled radical polymerization techniques are highly recommended to achieve well-defined polymers with controlled molecular weights and narrow polydispersity, which are critical for high-performance applications.[15]

A. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that tolerates a wide variety of functional groups and can be performed in aqueous media, making it ideal for amine-containing monomers.[10][11][14]

cluster_1 RAFT Polymerization Mechanism initiator Initiator (e.g., V-50) + Heat radical Initiator Radical (I●) initiator->radical monomer AEN Monomer (M) radical->monomer + M propagating Propagating Radical (Pn●) cta RAFT Agent (CTA) (Z-C(=S)S-R) propagating->cta + CTA intermediate RAFT Adduct Radical cta->intermediate dormant Dormant Polymer Chain (Pn-S-C(=S)Z) intermediate->dormant Reversible Fragmentation leaving_group Leaving Group Radical (R●) intermediate->leaving_group Reversible Fragmentation dormant->propagating + Pn● (from another chain) leaving_group->monomer + M

Fig 2. General mechanism of RAFT polymerization.
Protocol: Proposed Aqueous RAFT Polymerization of AEN

This protocol is adapted from established procedures for AEMA.[10][11][14]

  • Materials & Solution Prep:

    • Monomer: 2-Aminoethyl nitrate (AEN)

    • RAFT Agent (CTA): 4-Cyanopentanoic acid dithiobenzoate (CPAD)

    • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)

    • Solvent: Acetate buffer (e.g., 0.5 M, pH 5.2) to keep the primary amine protonated and soluble, preventing side reactions.

  • Reaction Setup:

    • In a Schlenk flask, dissolve AEN and CPAD in the acetate buffer. The ratio of [Monomer]:[CTA] will determine the target degree of polymerization. A typical ratio might be 100:1.

    • Add the initiator, V-50. A typical [CTA]:[Initiator] ratio is 5:1.

    • Seal the flask with a rubber septum, and deoxygenate the solution by bubbling with nitrogen or argon for 30-45 minutes while cooling in an ice bath.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

    • Start the timer and allow the polymerization to proceed. To monitor kinetics, samples can be withdrawn at timed intervals using a deoxygenated syringe.

  • Termination & Purification:

    • After the desired time (or conversion is reached), stop the reaction by immersing the flask in an ice bath and exposing the solution to air.

    • Purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off (MWCO) membrane to remove unreacted monomer, initiator fragments, and salts.

    • Isolate the final polymer by lyophilization (freeze-drying).

B. Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled polymerization method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chain.[13][16] It is known for producing polymers with very low polydispersity.

Protocol: Proposed ATRP of AEN

This protocol is based on general methods for functional monomers.[13][16][17]

  • Materials & Solution Prep:

    • Monomer: 2-Aminoethyl nitrate (AEN)

    • Initiator: Ethyl α-bromoisobutyrate (EBiB)

    • Catalyst: Copper(I) bromide (CuBr)

    • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

    • Solvent: A polar solvent such as methanol or a mixture of water/methanol.

  • Reaction Setup:

    • To a dry Schlenk flask, add CuBr.

    • Add the monomer (AEN), solvent, and the ligand (PMDETA). Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

    • While keeping the solution under an inert atmosphere, inject the initiator (EBiB) via syringe.

  • Polymerization:

    • Place the flask in a thermostated oil bath (e.g., 50°C) and stir. The solution should turn colored as the active catalyst complex forms.

    • Allow the reaction to proceed for the desired time.

  • Termination & Purification:

    • Stop the reaction by opening the flask to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state. Dilute the mixture with solvent.

    • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

    • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

Polymer Characterization

A thorough characterization is essential to confirm the success of the polymerization and to understand the material's properties.

cluster_2 Polymer Characterization Workflow cluster_3 Structural Analysis cluster_4 Molecular Weight Analysis cluster_5 Thermal Analysis start Synthesized Poly(AEN) nmr NMR Spectroscopy (¹H, ¹³C) - Confirms structure - Calculates conversion start->nmr ftir FTIR Spectroscopy - Verifies functional groups (NO₃, NH₂, C=O from ester) start->ftir gpc Gel Permeation Chromatography (GPC/SEC) - Determines Mn, Mw, PDI start->gpc dsc Differential Scanning Calorimetry (DSC) - Measures Glass Transition (Tg) start->dsc tga Thermogravimetric Analysis (TGA) - Determines thermal stability start->tga

Fig 3. Standard workflow for the characterization of Poly(AEN).
TechniqueParameter MeasuredExpected Outcome for Poly(AEN)
¹H NMR Proton chemical shifts and integrationsAppearance of broad polymer backbone signals and disappearance of monomer vinyl peaks.
GPC/SEC Molecular weight (Mn, Mw) and Polydispersity Index (PDI)A narrow, symmetric peak indicating a controlled polymerization (PDI < 1.3).
FTIR Vibrational frequencies of functional groupsCharacteristic peaks for N-H (amine), N=O (nitrate), and C-O (ester) bonds.
DSC Glass transition temperature (Tg)A single Tg value, indicating a homogeneous amorphous polymer.

Applications in Drug Development and Material Science

The successful synthesis of Poly(AEN) opens up numerous application avenues.

A. NO-Releasing Nanoparticles for Drug Delivery

The cationic nature of Poly(AEN) at physiological pH can be leveraged to form polyplexes with anionic drugs or nucleic acids through electrostatic interactions.[4][5] These nanoparticles can enhance drug solubility, protect the payload from degradation, and potentially target specific tissues.[18][19] The concurrent release of NO from the polymer backbone could reduce inflammation or enhance the therapeutic effect of a co-delivered drug, for example, in cancer therapy or cardiovascular treatments.

B. Functional Polymer Scaffolds

The primary amine on the AEN repeat unit is a valuable site for post-polymerization modification. This allows for the attachment of:

  • Targeting Ligands: Peptides, antibodies, or small molecules can be conjugated to the polymer to direct drug-loaded nanoparticles to specific cell types.[18]

  • Imaging Agents: Fluorophores or contrast agents can be attached for diagnostic and tracking purposes.

  • Cross-linkers: Reagents can be used to cross-link the polymer chains to form hydrogels, which are useful for tissue engineering and controlled-release implants.[18]

References

  • Deming, T. J. (2018). N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides and Facile End Group Functionalization of Polypeptides. Journal of the American Chemical Society.
  • Xu, J., et al. (n.d.). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing).
  • Fisher Scientific. (2009, September 26).
  • Sigma-Aldrich. (2024, February 20). SAFETY DATA SHEET - N-Boc-N-methylethylenediamine.
  • University of California, Santa Barbara. (2012, December 14).
  • Matyjaszewski, K. (2014, May 14). Direct polymerization of functional monomers.
  • Fukushima, K., et al. (n.d.). Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. Polymer Chemistry (RSC Publishing).
  • Trzebicka, B., et al. (2026, February 22). 2-Oxazoline] Copolymers Used as Non-Viral Vectors for Nucleic Acid Delivery: Impact of Polymer Structure and Composition. MDPI.
  • Gelest, Inc. (n.d.). N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE, 95%. Amazon S3.
  • NOF Europe. (n.d.). Biodegradable Polymers.
  • Alidedeoglu, A. H., et al. (2025, August 6). Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers.
  • Alidedeoglu, A. H., et al. (n.d.). Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers. Scilit.
  • Gelest, Inc. (2016, February 8). N-(2-AMINOETHYL)-3- AMINOISOBUTYLMETHYLDIMETHOXYSILANE, 95%.
  • Bauersachs, J. (2009). Aminoethyl nitrate – the novel super nitrate? British Journal of Pharmacology, 158(2), 507–509.
  • Uppu, S. (2013). 2-Aminoethylnitrate: pharmacological uses rediscovered and claimed as original. British Journal of Pharmacology, 169(4), 963.
  • ChemScene. (n.d.).
  • Poon, Z., et al. (2017). Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis.
  • L-Amor, R., et al. (2018).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Alidedeoglu, A. H., et al. (2009, October 15). Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers. The Aquila Digital Community.
  • Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.
  • Al-Oweini, R., et al. (2021, November 7). Quaternization of Poly(2-diethyl aminoethyl methacrylate) Brush-Grafted Magnetic Mesoporous Nanoparticles Using 2-Iodoethanol for Removing Anionic Dyes. MDPI.
  • National Center for Biotechnology Information. (n.d.).
  • Park, K. (n.d.). Chapter 8. Applications of Polymers in Parenteral Drug Delivery. Kinam Park.
  • AZoNano. (2020, April 23). Nanoparticle Polymers Used in Smart Drug Delivery Systems.
  • RadTech. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of 2-Aminoethyl Nitrate (2-AEN)

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on improving the thermal stability of 2-aminoethyl nitrate at high temperatures.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-aminoethyl nitrate (2-AEN). This guide provides in-depth answers to common questions and troubleshooting strategies for enhancing the thermal stability of 2-AEN, a critical factor for ensuring safety, efficacy, and shelf-life in its applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-AEN sample is showing unexpected degradation during high-temperature processing. What is the underlying chemical mechanism?

A: The thermal instability of 2-aminoethyl nitrate (2-AEN), like other aliphatic nitrate esters, is primarily due to the inherent weakness of the O-NO2 bond.[1] The decomposition process is often an autocatalytic, exothermic reaction, meaning the products of the decomposition accelerate further degradation, which can lead to a dangerous runaway reaction.[1][2]

The process begins with the homolytic cleavage (breaking) of the RO-NO2 bond, which has a relatively low activation energy.[1][3] This initial step generates highly reactive alkoxy (RO•) and nitrogen dioxide (NO2•) radicals.[1] These radicals then trigger a cascade of secondary reactions that perpetuate the decomposition. The nitrogen oxides and acids formed during these reactions act as catalysts, further speeding up the degradation of the remaining nitrate ester.[1][2] This autocatalytic behavior is the core reason for the often rapid and unpredictable decomposition of unstabilized nitrate esters at elevated temperatures.[1]

cluster_0 Initiation cluster_1 Propagation & Autocatalysis AEN 2-Aminoethyl Nitrate (R-O-NO2) Radicals Generates Radicals (RO• + •NO2) AEN->Radicals Heat High Temperature Heat->AEN Homolytic Cleavage MoreAEN Reacts with more 2-AEN Radicals->MoreAEN Attacks Ester MoreAEN->Radicals Generates more Radicals SideProducts Forms Catalytic Byproducts (Acids, NOx) MoreAEN->SideProducts SideProducts->MoreAEN Catalyzes Decomposition

Caption: Autocatalytic decomposition pathway of 2-AEN.

Q2: How can I effectively improve the thermal stability of my 2-AEN formulation?

A: The most effective and widely adopted strategy is the incorporation of chemical stabilizers into the formulation.[4] Stabilizers are compounds added in small quantities that interrupt the autocatalytic decomposition cycle.[5] Their primary function is to scavenge the nitrogen oxide free radicals and neutralize the acidic byproducts that are generated during the initial decomposition of the nitrate ester.[1][2] By removing these catalytic species, the stabilizer significantly slows down the rate of further degradation, thereby increasing the temperature at which decomposition becomes significant and extending the material's service life.[2]

Commonly used stabilizers fall into several classes, primarily aromatic amines and urea derivatives.[1] Newer, "green" alternatives are also being explored to address the toxicity concerns associated with some conventional stabilizers.[2]

Decomposition 2-AEN Decomposition Radicals Generates NOx Radicals & Acids Decomposition->Radicals Neutralization Radicals & Acids Neutralized Radicals->Neutralization Autocatalysis Autocatalytic Cycle Radicals->Autocatalysis Catalyzes further decomposition Stabilizer Stabilizer Added (e.g., Diphenylamine) Stabilizer->Neutralization Scavenges Stability Enhanced Thermal Stability Neutralization->Stability Autocatalysis->Decomposition

Caption: Mechanism of action for a chemical stabilizer.

Q3: What types of stabilizers should I consider for 2-AEN, and what are their pros and cons?

A: The choice of stabilizer is critical and depends on factors like processing temperature, compatibility with other formulation components, and regulatory considerations.

Stabilizer ClassExamplesMechanism of ActionProsCons
Aromatic Amines Diphenylamine (DPA), 2-Nitrodiphenylamine (2-NDPA), N-methyl-p-nitroaniline (MNA)Radical scavenging of nitrogen oxides through nitration and nitrosation reactions.[1]Highly effective, historically well-documented performance.[1]Can form carcinogenic N-nitrosamine byproducts; can be consumed rapidly.[1][2]
Urea Derivatives Akardite, Ethyl Centralite (EC), Methyl Centralite (MC)Primarily act as radical scavengers for nitrogen oxides.[1]High stabilizing capabilities, widely used in propellant formulations.[1]Also associated with the formation of carcinogenic byproducts.[2]
Phenolic Compounds Phenols, LigninAct as antioxidants and can scavenge free radicals.[5]Lignin is a "green," renewable, and biodegradable alternative.[5]May have lower efficiency compared to conventional stabilizers.
Fullerene Derivatives C60 and its derivativesEfficiently scavenge nitrogen oxide free radicals due to their unique cage-like structure.[2]High thermal stability and resistance to decomposition.[2]Higher cost and potential challenges with solubility and dispersion.

Experimental Guides & Protocols

Q4: How do I design an experiment to screen for the most effective stabilizer for 2-AEN?

A: A systematic screening process using thermal analysis techniques like Differential Scanning Calorimetry (DSC) is the most efficient approach. DSC measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of the onset temperature of decomposition (Td), which is a key indicator of thermal stability.[6][7] A higher Td indicates better thermal stability.

Start Start: Select Stabilizer Candidates Prep Prepare Samples: 1. Pure 2-AEN (Control) 2. 2-AEN + 1% Stabilizer A 3. 2-AEN + 1% Stabilizer B ... Start->Prep DSC Run DSC Analysis (e.g., 10°C/min ramp) Prep->DSC Analyze Analyze DSC Thermograms: Determine Onset Temperature (Td) for each sample DSC->Analyze Compare Compare Td Values: Td(Stabilized) vs Td(Control) Analyze->Compare Select Select Stabilizer with Highest Td for further testing Compare->Select ΔTd is significant End End Select->End

Caption: Workflow for screening and selecting a thermal stabilizer.

Protocol 1: Rapid Screening of Stabilizers using Differential Scanning Calorimetry (DSC)

Objective: To determine the relative effectiveness of different stabilizers by measuring the shift in the exothermic decomposition onset temperature (Td) of 2-AEN.

Materials:

  • 2-Aminoethyl Nitrate (2-AEN)

  • Stabilizer candidates (e.g., DPA, Ethyl Centralite) at a fixed concentration (e.g., 1-2% w/w)

  • DSC instrument with hermetically sealed aluminum pans

  • Microbalance

Procedure:

  • Sample Preparation (Control): Accurately weigh 1-3 mg of pure 2-AEN into a DSC pan.

  • Sample Preparation (Stabilized): Prepare homogeneous mixtures of 2-AEN with each stabilizer candidate. For a 1% mixture, weigh 99 parts 2-AEN and 1 part stabilizer. Accurately weigh 1-3 mg of the mixture into a DSC pan.

  • Sealing: Hermetically seal the pans to ensure a closed system and prevent evaporation.

  • DSC Program:

    • Instrument: Place the sample pan and an empty reference pan into the DSC cell.

    • Method:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 350°C at a constant heating rate (e.g., 10°C/min).

      • Use an inert nitrogen purge gas (e.g., 50 mL/min).

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the large exothermic peak corresponding to the decomposition of 2-AEN.

    • Determine the onset temperature (Td) of this exotherm for each sample using the instrument's analysis software (tangent method).

    • Interpretation: A significant increase in Td for a stabilized sample compared to the pure 2-AEN control indicates effective stabilization.

SampleOnset of Decomposition (Td)Change (ΔTd) from Control
Pure 2-AEN (Control)~150°C (Hypothetical)-
2-AEN + 1% DPA~175°C (Hypothetical)+25°C
2-AEN + 1% Ethyl Centralite~180°C (Hypothetical)+30°C
Q5: How can I assess mass loss and decomposition stages more directly?

A: Thermogravimetric Analysis (TGA) is the ideal technique for this purpose. TGA measures the change in a sample's mass as a function of temperature.[7] It provides clear data on the temperatures at which mass loss occurs, the number of decomposition steps, and the amount of residual mass.[7][8]

Protocol 2: Assessing Thermal Decomposition via Thermogravimetric Analysis (TGA)

Objective: To quantify the thermal stability of stabilized vs. unstabilized 2-AEN by measuring the temperature at which significant mass loss begins.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (pure or stabilized 2-AEN) into a TGA crucible (ceramic or platinum).

  • TGA Program:

    • Instrument: Place the crucible onto the TGA balance.

    • Method:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C at a constant heating rate (e.g., 10°C/min).

      • Use an inert nitrogen atmosphere.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of mass loss (often denoted as T5% for 5% mass loss) for each sample.

    • Interpretation: A higher onset temperature for mass loss indicates that the stabilizer is effectively preventing the decomposition of 2-AEN into volatile products.

Q6: My application requires long-term stability at a moderately high, constant temperature. How can I predict this?

A: Standard ramped-heating tests like DSC and TGA are excellent for screening but may not accurately predict long-term stability under isothermal (constant temperature) conditions.[6] For this, two primary approaches are used:

  • Isothermal Accelerated Aging: This is a traditional and reliable method where samples are held at elevated, constant temperatures (e.g., 60-90°C) for extended periods (weeks to months).[9][10] The degradation is periodically measured using analytical techniques. While highly accurate, this method is extremely time-consuming.[9]

  • Isothermal Microcalorimetry (e.g., Heat Flow Calorimetry - HFC): This highly sensitive technique can detect the minute heat flow produced by very slow decomposition reactions at temperatures close to actual storage conditions.[6][11] It provides a more accurate and rapid prediction of long-term stability and shelf-life compared to conventional aging studies.[6]

  • Kinetic Analysis: By performing DSC or TGA experiments at multiple heating rates (e.g., 5, 10, 15, 20°C/min), kinetic parameters like the activation energy (Ea) can be calculated using isoconversional methods (e.g., Friedman or Flynn-Wall-Ozawa).[11] These parameters can then be used in kinetic models to predict the material's lifetime at lower storage temperatures.[11][12] This approach is much faster than traditional aging tests.[9]

References

  • Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques. Chemical Engineering Transactions. [Link]

  • A green stabilizer for Nitrate ester-based propellants: An overview. National Center for Biotechnology Information (PMC). [Link]

  • Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments. [Link]

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. SpringerLink. [Link]

  • An Alternative Approach for Predicting the Shelf Life of Energetic Materials. MDPI. [Link]

  • A schematic presentation of the decomposition process of nitrate ester-based energetic materials and their stabilizing procedure. ResearchGate. [Link]

  • Effect of Various Stabilizers on the Characteristics of a Nitrate Esters-Double Base Propellant under Thermal Aging. Taylor & Francis Online. [Link]

  • Insensitive Munitions and Ageing. Totalförsvarets forskningsinstitut (FOI). [Link]

  • Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. MDPI. [Link]

  • Life Assessment of Energetic Materials using Advanced Kinetic Elaboration of HFC Signals. AKTS. [Link]

  • Thermo-physical Investigations of oils, N-(2-aminoethyl)oleamide and Resulting Gels using TGA-DSC. ResearchGate. [Link]

  • Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. Oriental Journal of Chemistry. [Link]

  • Thermal Decomposition of Nitrate Esters. New Mexico Tech. [Link]

  • Nitrogen Stabilizers. Active AgriScience. [Link]

  • Studies on the Thermal Decomposition Kinetic of an Nitrate Ester. ResearchGate. [Link]

  • Nitrogen Stabilizers. Innova Performance Products. [Link]

  • Aminoethyl nitrate – the novel super nitrate?. National Center for Biotechnology Information (PMC). [Link]

  • Thermal Decomposition of Nitrates: What Engineers Need to Know. DecaChem. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. [Link]

  • Thermal Decomposition of Nitrates (Part 2) : Explaining Thermal Stability. YouTube. [Link]

  • Simultaneous thermal analysis (tga-dta, tga-dsc). CETCO. [Link]

Sources

Technical Support Center: Water Removal from 2-Aminoethyl Nitrate Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-aminoethyl nitrate and related ionic liquids (ILs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical aspect of working with these materials: the removal of water impurities. Water content can significantly impact the physicochemical properties and reactivity of ionic liquids, making its effective removal essential for experimental success and reproducibility.[1]

This guide is structured to provide both immediate troubleshooting solutions and a deeper understanding of the principles behind the recommended procedures.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the drying process for 2-aminoethyl nitrate ionic liquids.

Issue 1: High Water Content Persists After Standard Vacuum Drying.

Symptoms:

  • Karl Fischer titration consistently shows water content above the desired threshold (e.g., >500 ppm) after prolonged vacuum drying at elevated temperatures.

  • Inconsistent reaction yields or product purity in subsequent applications.

Potential Causes & Solutions:

  • Cause: Insufficient temperature or vacuum. The vapor pressure of water is temperature-dependent. A higher temperature and a deeper vacuum are more effective at removing water. However, the thermal stability of the 2-aminoethyl nitrate ionic liquid is a critical limiting factor.[2][3]

    • Solution: Gradually increase the temperature while monitoring the IL for any signs of decomposition (color change, off-gassing). A good starting point for many imidazolium-based ILs is 70-80°C under high vacuum.[4] It is crucial to know the decomposition temperature of your specific IL to avoid degradation.[5][6]

  • Cause: Inefficient stirring. Without proper agitation, only the surface of the ionic liquid is effectively exposed to the vacuum.

    • Solution: Employ vigorous magnetic or mechanical stirring during vacuum drying to continuously renew the surface of the liquid, facilitating more efficient water removal.

  • Cause: Hygroscopic nature of the ionic liquid. 2-aminoethyl nitrate, like many ionic liquids, can be highly hygroscopic and may reabsorb atmospheric moisture quickly after the drying process is complete.[4][7]

    • Solution: Ensure a dry nitrogen or argon atmosphere is introduced into the flask before removing it from the vacuum line. Handle and store the dried ionic liquid in a glovebox or desiccator.

Issue 2: Color Change Observed in the Ionic Liquid During Heating.

Symptoms:

  • The ionic liquid develops a yellow, brown, or even black discoloration during thermal drying.

Potential Causes & Solutions:

  • Cause: Thermal decomposition. The observed color change is a strong indicator that the ionic liquid is degrading at the applied temperature. The presence of the nitrate anion can contribute to a lower thermal stability compared to other anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).[5]

    • Solution 1: Reduce Temperature and Extend Drying Time. Lower the drying temperature to a point where no color change is observed and increase the duration of vacuum application. This may require a trade-off between drying time and IL integrity.

    • Solution 2: Utilize a Different Drying Method. If thermal decomposition is unavoidable at temperatures required for efficient vacuum drying, consider non-thermal or milder methods such as azeotropic distillation or the use of molecular sieves.

Issue 3: Inconsistent Results with Molecular Sieves.

Symptoms:

  • Water content remains high even after prolonged exposure to molecular sieves.

  • Apparent loss of ionic liquid volume after treatment with molecular sieves.

Potential Causes & Solutions:

  • Cause: Saturated or inactive molecular sieves. Molecular sieves have a finite capacity for water absorption and must be properly activated before use.

    • Solution: Activate the molecular sieves by heating them in a muffle furnace at high temperatures (e.g., 300°C) under vacuum or a flow of dry inert gas for several hours.[8] Store the activated sieves in a desiccator.

  • Cause: Incorrect pore size. The pore size of the molecular sieves must be large enough to admit water molecules but small enough to exclude the ions of the ionic liquid. For water removal, 3Å or 4Å molecular sieves are typically appropriate.

    • Solution: Verify the pore size of your molecular sieves. For most common ionic liquids, 3Å sieves are effective for water removal without significant co-adsorption of the IL.

  • Cause: Adsorption of the ionic liquid. Some ionic liquids can be adsorbed onto the surface or within the pores of the molecular sieves, leading to product loss.[9]

    • Solution: Minimize the contact time to what is necessary for water removal. Consider using a method to recover the adsorbed IL, such as washing the sieves with a suitable volatile solvent and then removing the solvent under vacuum, though this reintroduces a drying step.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and drying of 2-aminoethyl nitrate ionic liquids.

Q1: What is the most reliable method for determining water content in my 2-aminoethyl nitrate ionic liquid?

A1: Coulometric Karl Fischer (KF) titration is the gold standard for accurately determining low levels of water in ionic liquids.[4][10] This method is highly sensitive and specific for water. While other techniques like mid-infrared spectroscopy can also be used, KF titration is generally the most accessible and reliable for routine laboratory use.[11] For certain ILs, especially those with acetate-based anions, Karl Fischer titration can be problematic due to side reactions; however, for nitrate-based ILs, it is generally suitable.[12]

Q2: What are the primary methods for removing water from 2-aminoethyl nitrate ionic liquids, and what are their pros and cons?

A2: The choice of drying method depends on the initial water content, the required final purity, and the thermal stability of your ionic liquid. Here is a comparison of common methods:

Drying MethodProsCons
Vacuum Drying Simple, effective for moderate water content, no additional reagents required.[13]Can cause thermal decomposition if the temperature is too high, may not be sufficient for very low water content.[4]
Molecular Sieves Effective for achieving very low water content, can be performed at room temperature.[14][15]Can lead to IL loss through adsorption, sieves require activation and may be a source of inorganic impurities.[9]
Azeotropic Distillation Highly effective for removing large amounts of water, can be performed at lower temperatures than direct vacuum drying.[9][16][17]Requires the use of an organic solvent (entrainer) which must then be completely removed, potential for solvent contamination.
Sparging with Dry Gas Can achieve very low water levels, avoids high temperatures.Can be slow, requires a significant volume of high-purity inert gas.[4]

Q3: Can I use a rotary evaporator to remove water from my ionic liquid?

A3: Yes, a rotary evaporator can be an effective tool for removing water, especially when dealing with larger volumes or when combined with a high-vacuum pump. The rotation of the flask increases the surface area for evaporation, which can expedite the drying process. However, the same precautions regarding temperature and thermal decomposition apply as with static vacuum drying.

Q4: How does the structure of the 2-aminoethyl nitrate ionic liquid affect its hygroscopicity?

A4: The hygroscopicity of an ionic liquid is influenced by both the cation and the anion. The presence of the nitrate anion (NO₃⁻) generally leads to a more hydrophilic character compared to anions like hexafluorophosphate (PF₆⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). The amino group on the ethyl side chain of the cation can also contribute to water absorption through hydrogen bonding. Therefore, 2-aminoethyl nitrate ionic liquids are expected to be quite hygroscopic and require careful handling to maintain a low water content.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard Vacuum Drying of 2-Aminoethyl Nitrate Ionic Liquid
  • Place the 2-aminoethyl nitrate ionic liquid in a round-bottom flask equipped with a magnetic stir bar.

  • Connect the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Begin stirring the ionic liquid.

  • Slowly open the flask to the vacuum to avoid bumping.

  • Once the initial outgassing has subsided, immerse the flask in a temperature-controlled oil bath.

  • Gradually increase the temperature to a maximum of 70-80°C, closely monitoring for any color change.

  • Continue drying under high vacuum with stirring for at least 24 hours.

  • To stop the process, remove the oil bath and allow the flask to cool to room temperature under vacuum.

  • Introduce a dry, inert atmosphere (e.g., nitrogen or argon) into the flask before disconnecting from the vacuum line.

  • Immediately transfer the dried ionic liquid to a sealed container inside a glovebox or desiccator.

Protocol 2: Drying with Activated Molecular Sieves
  • Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at 300°C for at least 4 hours under a vacuum or a stream of dry inert gas.

  • Allow the sieves to cool to room temperature in a desiccator.

  • In a glovebox or under an inert atmosphere, add the activated molecular sieves (approximately 10-20% by weight) to the 2-aminoethyl nitrate ionic liquid.

  • Stir the mixture at room temperature for 24-48 hours.

  • Separate the ionic liquid from the molecular sieves by filtration or decantation inside a glovebox.

Workflow for Selecting a Drying Method

The following diagram illustrates a decision-making process for choosing the most appropriate method for removing water from your 2-aminoethyl nitrate ionic liquid.

DryingMethodSelection start Initial State: Wet 2-Aminoethyl Nitrate IL check_water_content High Initial Water Content? (> 1 wt%) start->check_water_content azeotropic_distillation Azeotropic Distillation check_water_content->azeotropic_distillation Yes vacuum_drying_high_water Vacuum Drying (Initial Step) check_water_content->vacuum_drying_high_water No check_thermal_stability Thermally Stable at >80°C? azeotropic_distillation->check_thermal_stability vacuum_drying_high_water->check_thermal_stability vacuum_drying_low_water Standard Vacuum Drying (70-80°C) check_thermal_stability->vacuum_drying_low_water Yes low_temp_drying Low-Temperature Vacuum Drying (<60°C) + Extended Time check_thermal_stability->low_temp_drying No check_final_purity Require Ultra-Low Water Content? (<50 ppm) vacuum_drying_low_water->check_final_purity low_temp_drying->check_final_purity molecular_sieves Molecular Sieves (Final Polishing Step) check_final_purity->molecular_sieves Yes final_product Dry 2-Aminoethyl Nitrate IL check_final_purity->final_product No molecular_sieves->final_product

Caption: Decision tree for selecting an appropriate water removal method.

References

Sources

Technical Support Center: Navigating the Exothermic Landscape of 2-Aminoethyl Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The synthesis of 2-aminoethyl nitrate is an inherently hazardous process due to the highly exothermic nature of the reaction and the potential instability of the product. This document is intended for use by qualified researchers, scientists, and drug development professionals with extensive experience in handling hazardous materials and conducting energetic reactions. The information provided herein is for guidance and troubleshooting purposes only and should not be considered a substitute for a thorough risk assessment, experimental validation, and adherence to all applicable safety regulations and best practices. It is imperative that any experimental work is first conducted on a small scale with appropriate safety measures in place, including, but not limited to, reaction calorimetry, personal protective equipment, and emergency preparedness plans.

Introduction

The synthesis of 2-aminoethyl nitrate, a key intermediate in the production of various pharmaceuticals, presents a significant challenge due to the strongly exothermic nature of the O-nitration of 2-aminoethanol. Uncontrolled, this exotherm can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, and potentially leading to violent decomposition or explosion. This technical support center provides a comprehensive guide to understanding, controlling, and troubleshooting the exothermic events encountered during this synthesis.

Troubleshooting Guide: Managing Exothermic Events

This guide is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 2-aminoethyl nitrate.

Issue 1: Rapid, Uncontrolled Temperature Rise During Nitrating Agent Addition

  • Question: My reaction temperature is increasing much faster than anticipated, and my cooling system is struggling to keep up. What is happening, and what are my immediate actions?

  • Answer: You are likely experiencing the onset of a thermal runaway reaction. This is a critical situation where the rate of heat generation from the nitration reaction is exceeding the rate of heat removal by your cooling system.

    Immediate Actions:

    • Cease Addition: Immediately stop the addition of the nitrating agent. This is the most critical first step to prevent further heat generation.

    • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more dry ice or other cooling agents.

    • Prepare for Quenching: Have a pre-chilled quenching solution (e.g., a large volume of ice-water) ready for immediate use. If the temperature continues to rise uncontrollably, carefully and slowly add the reaction mixture to the quenching solution with vigorous stirring.

    Likely Causes & Preventative Measures:

CausePreventative Measure
Too Rapid Addition of Nitrating Agent Reduce the addition rate significantly. Employ a syringe pump for precise and controlled addition.
Inadequate Cooling Capacity Ensure your cooling bath or cryostat is appropriately sized for the scale of the reaction and can maintain the target temperature under exothermic conditions.
Poor Heat Transfer Use a reaction vessel with a high surface area-to-volume ratio. Ensure vigorous and efficient stirring to prevent the formation of localized hot spots.
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more violent and difficult-to-control reaction. Verify the concentration of your nitric and sulfuric acids before use.

Issue 2: Evolution of Brown/Reddish Fumes from the Reaction Mixture

  • Question: I am observing the evolution of brown or reddish-brown fumes from my reaction, even at low temperatures. What does this indicate?

  • Answer: The evolution of brown/reddish fumes is indicative of the formation of nitrogen dioxide (NO₂). This is a sign of decomposition, either of the nitrating agent or of the product itself. The presence of NO₂ suggests that the reaction temperature may be too high, or that there are impurities present that are catalyzing decomposition.

    Troubleshooting & Optimization:

    • Temperature Control: Re-evaluate your cooling protocol. Aim for a lower reaction temperature, typically between -5°C and 5°C.

    • Reagent Quality: Ensure the purity of your 2-aminoethanol and nitrating agents. Impurities can significantly impact the stability of the reaction.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Issue 3: Low Yield and/or Isolation of an Oily, Impure Product

  • Question: After quenching the reaction, I have a low yield of my desired product, and it appears to be an impure oil rather than a solid. What could be the cause?

  • Answer: Low yields and the formation of oily byproducts are often linked to side reactions, which can be exacerbated by poor temperature control.

    Potential Side Reactions:

    • N-Nitration: The primary amine group of 2-aminoethanol can also be nitrated to form 2-nitroaminoethyl nitrate. This N-nitroamine is a different compound with different properties and may contribute to the oily nature of the crude product.

    • Oxidation: The amino group makes the molecule susceptible to oxidation by nitric acid, leading to a variety of byproducts and a decrease in the yield of the desired nitrate ester.

    • Dinitration: While less likely under controlled conditions, it is possible to form the dinitrate product.

    • Decomposition: If the temperature rises too high, both the starting material and the product can decompose.

    Troubleshooting & Optimization:

    • Protecting Groups: To avoid N-nitration, consider protecting the amine group before the nitration step (e.g., through acetylation) and then deprotecting it after the O-nitration is complete.

    • Workup Procedure: 2-aminoethyl nitrate is expected to be water-soluble, especially in its protonated form. Quenching in a large volume of ice-water followed by basification with a weak base (e.g., sodium bicarbonate) to a neutral or slightly basic pH may be necessary before extraction with an organic solvent.

    • Purification: Column chromatography may be required to separate the desired O-nitrate from N-nitrated and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended nitrating agent for this synthesis?

A1: A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active nitrating species. Alternatively, a solution of a nitrate salt (e.g., potassium nitrate) in concentrated sulfuric acid can be used to generate nitric acid in situ.

Q2: What is the critical temperature range for this reaction?

A2: While the optimal temperature should be determined experimentally for your specific setup and scale, a general recommendation is to maintain the reaction temperature between -5°C and 5°C . Exceeding this range significantly increases the risk of side reactions and thermal runaway.

Q3: How can I accurately monitor the reaction temperature?

A3: It is crucial to monitor the internal reaction temperature, not just the temperature of the cooling bath. Use a calibrated thermometer or thermocouple probe that is immersed in the reaction mixture.

Q4: What is a safe and effective quenching procedure?

A4: The standard procedure is to slowly pour the completed reaction mixture into a vigorously stirred slurry of crushed ice and water. The volume of the ice-water should be at least 5-10 times the volume of the reaction mixture. This serves to rapidly cool the mixture and dilute the strong acids, effectively stopping the reaction.

Q5: Is 2-aminoethyl nitrate a stable compound?

Experimental Protocols

Note: The following protocols are generalized and must be adapted and optimized for your specific laboratory conditions and safety infrastructure. A thorough hazard analysis is required before proceeding.

Protocol 1: Synthesis of 2-Aminoethyl Nitrate using Mixed Acid

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-aminoethanol in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to -5°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 2-aminoethanol solution. Critically, monitor the internal temperature and maintain it between -5°C and 0°C. A rapid temperature increase indicates the reaction is proceeding too quickly, and the addition rate must be slowed or stopped.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, if a suitable system can be developed).

  • Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Workup:

    • Neutralize the acidic solution carefully with a weak base (e.g., sodium bicarbonate) to a pH of ~7-8.

    • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow for Controlling Exothermic Reactions

ExothermControlWorkflow Start Start Synthesis Prep Prepare & Cool Reactants Start->Prep Add Slow, Controlled Addition of Nitrating Agent Prep->Add Monitor Monitor Internal Temperature Continuously Add->Monitor TempOK Temperature Stable (within set limits)? Monitor->TempOK ContinueAdd Continue Addition TempOK->ContinueAdd Yes TempHigh Temperature Rising Uncontrollably TempOK->TempHigh No ContinueAdd->Add Complete Addition Complete ContinueAdd->Complete Finished Quench Quench Reaction Complete->Quench End Proceed to Workup Quench->End StopAdd STOP ADDITION IMMEDIATELY TempHigh->StopAdd MaxCool Maximize Cooling StopAdd->MaxCool PrepQuench Prepare to Quench MaxCool->PrepQuench PrepQuench->Quench

Caption: Decision workflow for managing the addition of nitrating agent.

Troubleshooting Logic for Exothermic Events

TroubleshootingLogic Event Uncontrolled Exotherm (Rapid Temp Rise) Action1 Stop Reagent Addition Event->Action1 Action2 Maximize Cooling Event->Action2 Check1 Review Addition Rate Action1->Check1 Check2 Assess Cooling System Performance Action2->Check2 Check3 Evaluate Stirring Efficiency Check1->Check3 OK Solution1 Reduce Addition Rate Check1->Solution1 Too Fast Check2->Check3 OK Solution2 Upgrade Cooling System Check2->Solution2 Inadequate Solution3 Improve Agitation Check3->Solution3 Poor

Technical Support Center: Troubleshooting Phase Separation in 2-Aminoethyl Nitrate Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoethyl nitrate. This guide provides in-depth troubleshooting strategies, preventative measures, and answers to frequently asked questions regarding phase separation in 2-aminoethyl nitrate mixtures. Our goal is to equip you with the scientific principles and practical steps needed to ensure the homogeneity and stability of your formulations.

Understanding the Root Causes of Phase Separation

Phase separation, the demixing of a solution into two or more distinct liquid phases, is a common challenge in formulation science. For mixtures containing 2-aminoethyl nitrate, this instability is often rooted in its unique molecular structure, which features both a primary amine (-NH2) group and a nitrate ester (-ONO2) group.[1][2][3] This amphiphilic character, combined with its interactions with other components and the surrounding environment, dictates the stability of the formulation.

The primary factors that can induce phase separation in 2-aminoethyl nitrate mixtures include:

  • pH Changes: The primary amine group has a predicted pKa of approximately 6.6.[2][3] This means that small shifts in pH around this value can significantly alter the protonation state of the molecule. The protonated (charged) form (H₃N⁺-C₂H₄-ONO₂) and the neutral form (H₂N-C₂H₄-ONO₂) exhibit vastly different solubilities in various solvents. A change in the ratio of these forms can disrupt the delicate thermodynamic balance of the mixture, leading to phase separation.

  • Temperature Fluctuations: The solubility of most solids in liquids is temperature-dependent. For some compounds, solubility increases with temperature, while for others it decreases.[4] These shifts can lead to a compound precipitating or oiling out if its concentration exceeds its solubility at a given temperature. Furthermore, temperature can influence the kinetics of degradation reactions that might produce less soluble byproducts.[5][6]

  • Solvent Composition & Polarity: The principle of "like dissolves like" is fundamental. 2-aminoethyl nitrate's solubility is highly dependent on the polarity of the solvent system. Introducing a co-solvent or another component with a significantly different polarity can reduce the overall solvency of the mixture for 2-aminoethyl nitrate, triggering phase separation.

  • Concentration ("Salting Out"): High concentrations of salts or other solutes can reduce the amount of "free" solvent available to solvate the 2-aminoethyl nitrate molecules.[7][8] This effect, known as "salting out," effectively lowers the solubility of the compound and can lead to its separation from the solution.

  • Chemical Incompatibility & Degradation: Nitrate esters can be susceptible to hydrolysis, especially under acidic or basic conditions, which can be autocatalytic.[5][9] Degradation products may have different solubility profiles, leading to the formation of a new, immiscible phase. Similarly, the primary amine can react with certain excipients or atmospheric components (like CO2), altering its structure and solubility.[10][11]

Frequently Asked Questions (FAQs)

Q1: My clear 2-aminoethyl nitrate solution has suddenly become cloudy after overnight storage. What happened?

A cloudy appearance, or turbidity, is often the first sign of nucleation and phase separation. This is likely due to a change in environmental conditions, such as a drop in temperature, which lowered the solubility of 2-aminoethyl nitrate below its current concentration. It could also be caused by slow degradation or interaction with atmospheric components like moisture or carbon dioxide.[5][6][12]

Q2: I added a new excipient to my formulation, and it immediately separated into two layers. Why?

This indicates a significant incompatibility or a drastic change in the solvent properties of your mixture. The new excipient likely has a polarity that is very different from your existing solvent system, reducing the overall solubility of 2-aminoethyl nitrate. Alternatively, the excipient may have reacted with the 2-aminoethyl nitrate to form an insoluble product. A thorough evaluation of excipient compatibility is crucial before adding new components.

Q3: Can adjusting the pH of my mixture resolve the phase separation?

Yes, in many cases, pH adjustment is a highly effective strategy. Since the protonation state of the amine group is critical to its solubility, carefully titrating the pH with a suitable acid or base can often bring the separated phase back into solution.[13] It is essential to determine the optimal pH range for your specific formulation through systematic experimentation.[14]

Q4: Does the order of addition matter when preparing my 2-aminoethyl nitrate mixture?

Absolutely. The order of addition can significantly impact the kinetic stability of a formulation. It is generally advisable to dissolve 2-aminoethyl nitrate in the solvent in which it is most soluble before adding anti-solvents or other excipients. This ensures proper solvation from the start and can prevent localized high concentrations that might trigger precipitation.

Q5: Are there any additives that can help prevent phase separation?

Yes, co-solvents and surfactants are commonly used to enhance the stability of formulations.[15][16] A co-solvent can be used to modify the overall polarity of the solvent system to better accommodate all components.[17][18] Surfactants can stabilize mixtures by forming micelles that encapsulate the less soluble component, preventing it from separating out.[19]

Systematic Troubleshooting Workflow

When faced with phase separation, a systematic approach is key to efficiently identifying the cause and finding a solution.[20] Follow this workflow to diagnose and resolve the issue.

Step 1: Observe and Characterize the System
  • Visual Inspection: Note the nature of the separation. Is it a fine precipitate (cloudiness), larger crystals, or a distinct liquid layer (oiling out)?

  • Record Conditions: Document the temperature, approximate pH (if possible without compromising the sample), and composition of the mixture when the separation was observed.

  • Review the History: Were there any recent changes to the protocol? Was a new batch of raw material used? Was the mixture exposed to temperature cycling or light?[6][20]

Step 2: Isolate the Primary Variable

Based on your observations, form a hypothesis about the most likely cause. The following diagram outlines a decision-making process to guide your investigation.

Troubleshooting_Workflow Start Phase Separation Observed Check_Temp Was there a temperature change? Start->Check_Temp Check_pH Was pH altered or is it uncontrolled? Check_Temp->Check_pH No Sol_Temp Hypothesis: Temperature-Dependent Solubility Issue Check_Temp->Sol_Temp Yes Check_Comp Was a new component added? Check_pH->Check_Comp No Sol_pH Hypothesis: pH-Dependent Solubility Issue Check_pH->Sol_pH Yes Check_Conc Is concentration near saturation? Check_Comp->Check_Conc No Sol_Comp Hypothesis: Component Incompatibility or Polarity Mismatch Check_Comp->Sol_Comp Yes Sol_Conc Hypothesis: 'Salting Out' or Supersaturation Issue Check_Conc->Sol_Conc Yes End Consult Further / Chemical Degradation Check_Conc->End No Action_Temp Action: 1. Re-equilibrate at original temp. 2. Determine solubility curve vs. temp. Sol_Temp->Action_Temp Action_pH Action: 1. Measure pH. 2. Perform pH titration study. 3. Add buffer system. Sol_pH->Action_pH Action_Comp Action: 1. Test miscibility of new component. 2. Screen alternative components. 3. Add co-solvent/surfactant. Sol_Comp->Action_Comp Action_Conc Action: 1. Dilute the mixture. 2. Re-evaluate formulation concentration. Sol_Conc->Action_Conc

Sources

Technical Support Center: Corrosion Mitigation for 2-Aminoethyl Nitrate (EAN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Subject: 2-Aminoethyl Nitrate (Synonyms: Ethanolammonium Nitrate, EAN, 2-Hydroxyethylammonium nitrate). CAS: 13444-80-9 (Salt form) / Note: Distinct from the nitrate ester (Itramin), which is explosive.

As a Protic Ionic Liquid (PIL), 2-aminoethyl nitrate (EAN) is a powerful solvent and reagent used in drug delivery systems, protein crystallization, and organic synthesis. However, it presents a unique "dual-threat" corrosion profile:

  • The Nitrate Anion (

    
    ):  A strong oxidizer that promotes passivation in some metals but accelerates stress corrosion cracking (SCC) and pitting in others.
    
  • The Ammonium Cation (

    
    ):  Provides a proton source (acidity), particularly if the substance absorbs moisture (hygroscopicity), leading to hydrolysis and pH drops.
    

This guide addresses the specific corrosion challenges researchers face when storing or reacting EAN in metallic vessels.

Material Compatibility Matrix

Before troubleshooting, verify your equipment metallurgy against this compatibility data.

Substrate MaterialCompatibility RatingMechanism of Failure / Success
Carbon Steel (Mild Steel) 🔴 Severe Risk General corrosion. The acidic nature of wet EAN attacks the iron matrix; nitrates accelerate oxidation.
Stainless Steel (304) 🟡 Conditional Susceptible to Stress Corrosion Cracking (SCC) at temperatures >60°C. Vulnerable to pitting if halides (Cl⁻) are present as impurities.
Stainless Steel (316L) 🟢 Recommended Molybdenum content stabilizes the passive film. Safe for storage <80°C.
Hastelloy C-276 / Inconel 🟢 Excellent High nickel/molybdenum content resists both oxidizing nitrates and acidic hydrolysis products.
Copper / Brass / Bronze 🔴 DO NOT USE Amines form stable soluble complexes with copper (

), causing rapid "blue-solution" leaching.
Aluminum (6061/7075) 🟡 Conditional Nitrates passivate aluminum, but high pH (if free amine exists) or low pH (hydrolysis) can strip the oxide layer.

Troubleshooting Guides & FAQs

Scenario A: Reactor & Vessel Integrity

Q: I am observing pitting corrosion on my SS316L reactor after a synthesis run involving EAN at 80°C. Why is this happening?

A: While SS316L is generally resistant, pitting in nitrate solutions is almost always caused by Halide Contamination .

  • The Science: Nitrates (

    
    ) generally inhibit pitting by repairing the passive oxide layer. However, if your EAN contains trace chlorides (Cl⁻) from synthesis precursors (often produced via neutralization of ethanolamine with nitric acid where HCl might be a contaminant) or from water ingress, the Chloride/Nitrate ratio shifts. Chlorides penetrate the passive film, and the nitrate acts as a cathodic depolarizer, accelerating the localized attack inside the pit.
    
  • Corrective Action:

    • Test your EAN: Perform an Ion Chromatography (IC) test. If Cl⁻ > 50 ppm, purify the ionic liquid.

    • Passivate: Repassivate the vessel using a citric acid or nitric acid protocol (see Section 4) to restore the chromium oxide layer.

Q: We noticed stress fractures (cracks) near the welds of our storage tank. The tank contains 2-aminoethyl nitrate.

A: This is likely Nitrate Stress Corrosion Cracking (SCC) .

  • The Science: Concentrated nitrate solutions are notorious for causing intergranular SCC in austenitic stainless steels (like 304/316), especially at elevated temperatures (>60°C) and in areas of residual tensile stress (welds). The ammonium cation provides the necessary protons to sustain the crack tip chemistry.

  • Corrective Action:

    • Temperature Control: Store EAN below 40°C. SCC rates drop significantly at lower temperatures.

    • Stress Relief: For new vessels, specify "solution annealing" or stress relief heat treatment after welding.

    • Material Switch: If high-temp storage is required, switch to Duplex Stainless Steel (2205) or high-nickel alloys (Inconel), which are immune to nitrate SCC.

Scenario B: Solution Contamination

Q: My clear EAN solution has turned a distinct blue/green color after circulating through the pump system.

A: You have Copper/Nickel Leaching .

  • The Science: The "amino" group in 2-aminoethyl nitrate is a potent ligand. Even if the bulk pH is neutral, the amine functionality can chelate copper ions from brass fittings, bronze impellers, or copper gaskets, forming blue copper-amine complexes.

  • Corrective Action:

    • Audit the Flow Path: Inspect pumps, valves, and seals. Replace any brass/bronze components with PTFE (Teflon), PEEK, or SS316.

    • Chelation Check: If the metal ions interfere with your downstream drug development (e.g., catalysis poisoning), use a metal scavenger resin (thiol-functionalized silica) to purify the solution.

Q: The viscosity of the EAN seems to increase over time in the steel drum, accompanied by a rusty precipitate.

A: This indicates Hydrolysis-Driven Corrosion .

  • The Science: EAN is hygroscopic. If the drum is not sealed under inert gas, it absorbs atmospheric moisture. Water allows the equilibrium to shift, potentially releasing trace nitric acid (

    
    ) or free ethanolamine. The acid attacks the steel, forming Iron(III) Nitrate (rust), which increases viscosity and acts as an abrasive.
    
  • Corrective Action:

    • Inert Blanket: Always overlay the headspace with dry Nitrogen or Argon.

    • Desiccants: Do not use direct desiccants (like silica gel) in the liquid. Use molecular sieves (3Å or 4Å) if strictly necessary and compatible, or simply dry the IL under vacuum before storage.

Visualizing the Corrosion Mechanism

The following diagram illustrates the "Hygroscopic Cycle" that transforms stable EAN into a corrosive medium.

EAN_Corrosion_Mechanism EAN 2-Aminoethyl Nitrate (Anhydrous) Hydrolysis Hydrolysis/Dissociation Equilibrium EAN->Hydrolysis Absorbs Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Acidic Proton Availability (H⁺ / HNO₃ trace) Hydrolysis->Acidic pH Drop Amine Free Amine (Complexing Agent) Hydrolysis->Amine Dissociation Metal Metal Substrate (Fe, Cu, Al) Acidic->Metal Oxidative Attack (Pitting/General) Amine->Metal Chelation (Copper/Brass) Corrosion Corrosion Products (Metal Nitrates/Complexes) Metal->Corrosion Degradation Corrosion->Hydrolysis Catalytic Effect (Fe³⁺ hydrolysis)

Figure 1: The Hygroscopic Corrosion Cycle of Ethanolammonium Nitrate. Note that moisture ingress is the primary trigger for aggressive corrosion events.

Standard Operating Procedures (SOPs)

Protocol 1: Passivation of Stainless Steel Reactors for EAN Service

Objective: Maximize the chromium oxide layer to resist nitrate attack.

  • Clean: Degrease the reactor with a non-ionic detergent and rinse with DI water.

  • Acid Bath: Circulate a Citric Acid Solution (4-10% w/v) at 60°C for 60 minutes.

    • Why Citric? Unlike Nitric acid passivation, Citric acid removes free iron from the surface without risking the formation of aggressive nitrate residues if not rinsed perfectly. It is safer for drug development environments (ASTM A967).

  • Rinse: Triple rinse with Deionized (DI) water (Resistivity > 1 MΩ·cm).

  • Dry: Blow dry with Nitrogen.

  • Validation: Test surface with a copper sulfate drop test (if non-critical part) or a digital passivation tester.

Protocol 2: Inhibition Strategy (Optional)

If carbon steel usage is unavoidable (e.g., temporary transfer lines).

  • Inhibitor Selection: Add Sodium Molybdate (

    
    )  at 0.5% - 1.0% w/w.
    
    • Mechanism:[1][2] Molybdates act synergistically with nitrates to form a robust passive film on iron, plugging defects in the oxide layer.

  • Alternative: For high-temperature applications, specific organic inhibitors like Thiourea derivatives have shown efficacy in acidic nitrate solutions, though they may interfere with drug synthesis purity.

References

  • Protic Ionic Liquids Properties: Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(8), 3004-3031. Link

  • Nitrate Corrosion Mechanisms: Uhlig, H. H., & Revie, R. W. (2008). Corrosion and Corrosion Control: An Introduction to Corrosion Science and Engineering. Wiley. (Specifically Chapter on Stress Corrosion Cracking in Nitrate Solutions). Link

  • Amine-Based Corrosion: Turnbull, A., & Orwell, S. (2010). Stress corrosion cracking of stainless steels in nitrate solutions. Corrosion Science, 52(4). Link

  • Ionic Liquid Corrosion Inhibition: Verma, C., et al. (2016). Ionic liquids as green and sustainable corrosion inhibitors for metals and alloys: An overview. Journal of Molecular Liquids, 233, 403-414. Link

  • Passivation Standards: ASTM International. (2017).[3] ASTM A967 / A967M - 17 Standard Specification for Chemical Passivation Treatments for Stainless Steel Parts. Link

Sources

Purification methods for removing excess nitric acid from 2-aminoethyl nitrate

[1]

⚠️ Critical Safety & Identification Warning

Before proceeding, you must identify your specific compound. The term "2-aminoethyl nitrate" is chemically ambiguous and refers to two distinct species with vastly different safety profiles:

  • Ethanolammonium Nitrate (EAN) [CAS: 646-02-6]: The salt formed by neutralizing ethanolamine with nitric acid (

    
    ).[1] This is a Protic Ionic Liquid (PIL)  used in electrochemistry and protein crystallization.[1]
    
  • 2-Nitrooxyethylamine (Nitrate Ester): The ester formed by O-nitration (

    
    ).[1] This is an Energetic Material / Vasodilator Intermediate  (e.g., for Nicorandil).[1] It is an explosive hazard.[1]
    

This guide primarily addresses the purification of Species #1 (EAN/Ionic Liquid) , where removing nitric acid is chemically challenging due to the water-solubility of both the product and the impurity.

If you are working with the Nitrate Ester (Species #2): Do NOT use heat or vacuum concentration methods described below, as this may lead to thermal runaway or explosion. Use standard liquid-liquid extraction (DCM/Cold Bicarbonate wash) immediately.[1]

Module 1: Diagnostic Hub

How do I know if my 2-AEN contains excess nitric acid?

Excess nitric acid (

Diagnostic IndicatorObservationTechnical Interpretation
Visual Appearance Yellow or Amber tintPure EAN is clear/colorless.[1] Yellow indicates

species or oxidation products.[1]
Odor Acrid / PungentPure EAN is odorless.[1] A "sharp" smell indicates free

or

.
pH (10% aq.[1] soln) pH < 4.0The salt is naturally acidic (pH ~5), but pH < 4 indicates free acid.
Water Content (KF) > 200 ppmNitric acid is hygroscopic; high water content often correlates with excess acid.[1]
Decision Matrix: Selection of Purification Method

PurificationDecisioncluster_methodsMethod SelectionStartStart: Excess HNO3 DetectedStateCheckCurrent State of EANStart->StateCheckVacStripMethod A: Vacuum Stripping(Standard for Liquid Phase)StateCheck->VacStripLiquid/Melt (>55°C)RecrystMethod B: Cryo-Recrystallization(For Ultra-High Purity)StateCheck->RecrystSolid/Crystalline (<50°C)CheckPHpH Check (10% aq)VacStrip->CheckPHStill Acidic?FinishPurified 2-AENRecryst->FinishTitrateMethod C: Chemical Correction(Back-Titration)Titrate->VacStripRemove WaterCheckPH->TitrateYes (pH < 4)CheckPH->FinishNo (pH 5-6)

Figure 1: Decision tree for selecting the appropriate purification protocol based on the physical state of the material and residual acidity.

Module 2: Vacuum Stripping (The Standard Protocol)

Best for: Routine removal of volatile acid and water from liquid EAN.

Since Ethanolammonium Nitrate has negligible vapor pressure (it is an ionic liquid) and Nitric Acid is volatile (

Protocol Steps:
  • Setup: Transfer the crude EAN into a round-bottom flask (fill max 40% volume to prevent bumping). Connect to a rotary evaporator with a high-efficiency cold trap (dry ice/acetone).[1]

  • Heating: Set the water bath to 60°C .

    • Note: Do not exceed 80°C. While EAN is stable up to ~250°C, trace impurities can accelerate decomposition at higher temperatures.[1]

  • Vacuum Application:

    • Start at 100 mbar to remove bulk water.[1]

    • Gradually decrease pressure to < 10 mbar (or < 1 mbar if using a Schlenk line/high-vac pump).

  • Duration: Maintain conditions for 4–6 hours .

  • N2 Sparging (Optional Polish): If the product remains yellow, bubble dry Nitrogen gas through the liquid at 60°C for 1 hour to displace dissolved

    
    .
    

Success Criteria:

  • Product is a clear, colorless liquid (supercooled) or white solid.[1]

  • Water content < 0.05% (Karl Fischer).[1]

Module 3: Cryo-Recrystallization (High Purity)

Best for: Electrochemical grade materials requiring removal of non-volatile impurities.[1]

EAN has a melting point of 52–55°C. However, it supercools easily and can remain liquid at room temperature. Recrystallization forces the exclusion of impurities (including acid) into the mother liquor.

Protocol Steps:
  • Solvent Selection: Use Acetonitrile or Ethyl Acetate (EAN is soluble in ethanol/methanol, making them poor choices for crystallization, but sparingly soluble in cold ethyl acetate).[1]

    • Alternative Strategy (Melt Crystallization): Do not use a solvent.[1] Gently melt the EAN (60°C) and then slowly cool it.

  • Seeding: Cool the liquid to 4°C . If it does not crystallize, add a seed crystal of pure EAN or scratch the glass wall.

  • Filtration: Once solidified, filter the crystals quickly under a blanket of dry nitrogen (EAN is extremely hygroscopic).

  • Washing: Wash the filter cake with cold (-20°C) Diethyl Ether or Dichloromethane . EAN is immiscible with these solvents, but they will wash away residual nitric acid and organic impurities on the crystal surface.

  • Drying: Vacuum dry to remove the wash solvent.[1]

Module 4: Chemical Correction (Back-Titration)

Best for: "Saving" a batch where a large excess of Nitric Acid was added.[1]

If vacuum stripping fails to raise the pH, you have a stoichiometric excess of acid. You must neutralize it chemically.[1][2]

Protocol Steps:
  • Preparation: Prepare a 1M solution of Ethanolamine (the parent base) in dry ethanol.[1]

  • Titration:

    • Dissolve a small aliquot of your crude EAN in water and check pH.

    • Add the Ethanolamine solution dropwise to the bulk crude EAN while stirring rapidly.

    • Do not use NaOH or NaHCO3.[1] This introduces metal ions (

      
      ), contaminating the ionic liquid. Using the parent base ensures the only product formed is more EAN.
      
  • Endpoint: Stop when the pH of a diluted aliquot reaches 5.0–6.0 .

  • Post-Process: Perform Module 2 (Vacuum Stripping) to remove the ethanol solvent and any water generated.[1]

FAQ: Troubleshooting Specific Issues

Q: My product turned green/blue during vacuum drying.

  • Cause: Presence of metal contaminants (Copper/Nickel) reacting with the acid, or formation of specific

    
     species.
    
  • Fix: This indicates a contaminated batch.[1] Recrystallization (Module 3) is required to separate the metal salts from the EAN.

Q: The EAN solidifies in the rotary evaporator flask.

  • Cause: As water/acid is removed, the purity increases, and the melting point returns to ~52°C.

  • Fix: This is a good sign.[1] Increase the bath temperature slightly to keep it liquid for better mass transfer, or stop and switch to solid drying.

Q: Can I use molecular sieves to remove the acid?

  • Answer: No. Molecular sieves (zeolites) are generally basic (aluminosilicates) and will react with nitric acid, degrading the sieve and contaminating your product with aluminum/silicon dust. Use vacuum methods.[1]

References

  • Evans, D. F., Chen, S. H., Schriver, G. W., & Arnett, E. M. (1981). Thermodynamics of solution of nonpolar gases in a fused salt: Ethylammonium nitrate. Journal of the American Chemical Society. Link[1]

    • Context: Establishes the foundational properties of ammonium nitrate ionic liquids and purific
  • Greaves, T. L., & Drummond, C. J. (2008).[1] Protic Ionic Liquids: Properties and Applications.[1] Chemical Reviews.[1] Link[1]

    • Context: Comprehensive review covering synthesis, impurities (excess acid)
  • PubChem. (2024).[1] Ethanolammonium nitrate (Compound Summary).[1][3] National Library of Medicine.[1][3] Link

    • Context: Verification of chemical identity (CAS 646-02-6) and physical data.[1]

  • Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids.[1] Chemical Reviews.[1] Link[1]

    • Context: Discusses the impact of water and acid impurities on the nanostructure of PILs.

Technical Support Center: Viscosity Management in Aminoethyl-Nitrate Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Identification

User Alert: "2-Aminoethyl nitrate" is a nomenclature often used interchangeably for two distinct chemical species in literature. For electrolyte applications, this guide addresses the Protic Ionic Liquid (PIL) forms, specifically:

  • Ethanolammonium Nitrate (EtAN): (2-hydroxyethylammonium nitrate). High viscosity (~156 cP at 20°C).

  • Ethylammonium Nitrate (EAN): Lower viscosity (~36 cP at 25°C), often used as a benchmark.

The Core Challenge: These electrolytes suffer from high viscosity due to extensive multidimensional hydrogen bonding networks between the ammonium protons (


) and the nitrate anions (

). This restricts ion mobility, lowers conductivity (

), and causes poor wetting of porous separators.

Diagnostic Workflow (Interactive Troubleshooting)

Use the following logic flow to diagnose your specific viscosity issue.

ViscosityTroubleshooting Start Symptom: High Viscosity / Low Conductivity CheckWater Step 1: Check Water Content (Karl Fischer Titration) Start->CheckWater WaterHigh Water > 500 ppm CheckWater->WaterHigh High WaterLow Water < 100 ppm CheckWater->WaterLow Low (Dry) Decision1 Is Electrochemical Window Critical (> 2.5 V)? WaterHigh->Decision1 Cosolvent Step 2: Add Aprotic Cosolvent (PC, ACN, or DMC) WaterLow->Cosolvent Viscosity still too high DryIt Protocol A: Deep Vacuum Drying (Viscosity will INCREASE) Decision1->DryIt Yes (Need Stability) KeepWet Protocol B: Controlled Hydration (Water acts as plasticizer) Decision1->KeepWet No (Low Voltage OK) DryIt->Cosolvent Re-liquefy TempCtrl Step 3: Elevate Temp (Arrhenius Behavior) Cosolvent->TempCtrl

Figure 1: Decision matrix for balancing purity, viscosity, and electrochemical stability.

Frequently Asked Questions (Technical Support)

Category A: The "Water Paradox" & Purity

Q1: I dried my EtAN electrolyte for 48 hours, but it became more viscous. Did I degrade the material? A: No, you likely purified it. This is the "Water Paradox."

  • Mechanism: Water is a potent plasticizer in nitrate PILs. It disrupts the strong hydrogen bonding network between the cation and anion, artificially lowering viscosity.

  • The Trade-off: While "wet" EtAN flows better, water undergoes electrolysis at ~1.23 V, destroying your electrochemical window (EW).

  • Solution: If you require a wide EW (>2.0 V), you must accept the higher intrinsic viscosity of the dry salt and then reduce it using an aprotic cosolvent (see Category B) rather than relying on water.

  • Validation: Measure the refractive index. Pure EtAN has a refractive index of approx 1.454; water lowers this value [1].

Q2: What is the target water content for a "dry" nitrate electrolyte? A: For high-voltage applications (Li-ion/Na-ion), target < 50 ppm .

  • Protocol:

    • Rotary evaporation at 60°C for 4 hours.

    • High-vacuum line (

      
       mbar) at 80°C for 24 hours.
      
    • Store over activated 3Å molecular sieves.

  • Note: EtAN is extremely hygroscopic. Transfer only in an Argon glovebox (

    
    ).
    
Category B: Formulation & Cosolvents

Q3: Pure EtAN is too viscous for my separator (Celgard). What can I add that won't ruin the conductivity? A: Use a Binary Mixture . We recommend Acetonitrile (ACN) or Propylene Carbonate (PC) .

  • Recommendation: A 50:50 mol% mixture of EtAN:ACN can reduce viscosity by over 80% while maintaining ionic conductivity.

  • Why it works: The organic solvent molecules intercalate between the ions, breaking the long-range H-bond clusters without precipitating the salt [2].

Table 1: Viscosity & Conductivity Response to Cosolvents (at 25°C)

Electrolyte SystemViscosity (

, cP)
Conductivity (

, mS/cm)
Electrochemical Window (V)
Pure EtAN (Dry) ~156.0 ~15.0 High (~2.5 V)
EtAN + 10 wt% Water~45.0~28.0Low (< 1.5 V)
EtAN + 50 vol% ACN~4.2 ~45.0 High (Limited by ACN)
EtAN + 50 vol% PC~18.5~22.0High (Stable)

Data interpolated from standard nitrate PIL behaviors [2][3].

Q4: Will adding Propylene Carbonate (PC) cause phase separation? A: Generally, no. Nitrate PILs are highly miscible with polar aprotic solvents like PC and


-butyrolactone. However, avoid non-polar solvents (Hexane, Toluene) as they are immiscible and will not reduce viscosity.
Category C: Operational Parameters

Q5: My impedance spectroscopy (EIS) shows huge bulk resistance (


) at room temperature. 
A:  This is a classic symptom of poor wetting  due to high viscosity/surface tension.
  • Immediate Fix: Heat the cell to 40°C .

    • Nitrate PILs follow Vogel-Fulcher-Tammann (VFT) behavior, meaning viscosity drops precipitously with small temperature increases.

    • Example: Heating EtAN from 20°C to 40°C can drop viscosity from ~156 cP to ~60 cP [2].

  • Hardware Fix: Switch to a glass fiber separator (Whatman GF/D). Standard polyolefin separators (Celgard) have small pores that viscous ILs cannot penetrate without vacuum infiltration.

Advanced Synthesis & Handling Protocol

If you are synthesizing the salt in-house to control viscosity from the source, follow this strict neutralization protocol to avoid forming viscous oligomers or impurities.

SynthesisProtocol Reactants Precursors: Ethylamine (aq) + HNO3 IceBath Step 1: Ice Bath (< 5°C) Exothermic Control Reactants->IceBath Neutralization Step 2: Dropwise Addition to pH 7.0 IceBath->Neutralization Rotovap Step 3: Rotovap (Remove bulk water) Neutralization->Rotovap Vacuum Step 4: High Vac Line (80°C, 24h) Rotovap->Vacuum QC QC: Karl Fischer Target < 100 ppm Vacuum->QC

Figure 2: Synthesis workflow emphasizing thermal control and moisture removal.

Critical Step: During Step 2 (Neutralization), ensure the solution does not turn yellow/orange. A color change indicates oxidation of the amine, which produces impurities that drastically increase viscosity and background current. Keep


 during mixing.

References

  • Influence of Water on Alkylammonium Nitrates: Bouajila, A., et al. (2021). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI Fluids. [Link]

  • Rheology of Protic Ionic Liquids: Greaves, T. L., et al. (2006). Protic Ionic Liquids: Properties and Applications. Chemical Reviews. (Foundational text on EAN/EtAN viscosity). [Link]

  • Binary Mixtures & Conductivity: Zhu, H., et al. (2013). Viscosity and ionic conductivity of binary mixtures of ionic liquids and organic solvents. Journal of Chemical Thermodynamics. [Link][1]

  • Structure & Dynamics of EAN: Hayes, R., et al. (2015). Structure and Dynamics of the Protic Ionic Liquid Ethylammonium Nitrate. Chemical Reviews. [Link]

Sources

Validation & Comparative

FTIR spectroscopic analysis of 2-aminoethyl nitrate functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: FTIR Spectroscopic Analysis of 2-Aminoethyl Nitrate (AEN): A Comparative Technical Guide for Drug Development

Executive Summary

In the landscape of nitric oxide (NO) donor development, 2-aminoethyl nitrate (AEN) represents a critical class of organic nitrate esters (


). Unlike traditional nitrates (e.g., nitroglycerin), AEN offers unique pharmacokinetic profiles for cardiovascular therapy and antimicrobial biofilm dispersal. However, its stability is a double-edged sword: the energetic nitrate ester bond is prone to hydrolysis, necessitating rigorous analytical monitoring.

This guide objectively compares Fourier Transform Infrared (FTIR) Spectroscopy against alternative analytical modalities (Raman, NMR, Colorimetric Assays). While NMR remains the gold standard for structural elucidation, our analysis demonstrates that FTIR is the superior method for rapid, high-throughput functional group verification and solid-state stability monitoring of AEN.

Technical Deep Dive: The FTIR Fingerprint of AEN

To validate AEN, one must distinguish between the organic nitrate ester (


) and potential degradation products (inorganic nitrate salts or free ethanolamine). FTIR provides a distinct "spectral fingerprint" based on dipole moment changes during molecular vibration.
Mechanistic Causality
  • The Nitrate Ester (

    
    ):  This group is highly polar. The asymmetric stretching of the 
    
    
    
    moiety creates a massive change in dipole moment, resulting in a dominant absorbance band. This is the primary "purity indicator."
  • The Primary Amine (

    
    ):  The N-H bonds exhibit characteristic stretching and bending modes.[1] Crucially, in salt forms (e.g., if AEN degrades or forms a salt), the amine shifts to ammonium (
    
    
    
    ), causing a distinct spectral shift from
    
    
    cm
    
    
    to a broad band
    
    
    cm
    
    
    .
Table 1: Critical FTIR Diagnostic Peaks for 2-Aminoethyl Nitrate
Functional GroupVibration ModeWavenumber (cm

)
Diagnostic Value
Nitrate Ester (

)
Asymmetric Stretch (

)
1600 – 1650 Primary ID. Strongest peak. Distinguishes ester from inorganic nitrate (

cm

).
Nitrate Ester (

)
Symmetric Stretch (

)
1270 – 1300 Confirmation peak. Sharp and distinct.
Nitrate Ester (

)

Stretch
850 – 900 Fingerprint region verification.
Primary Amine (

)
N-H Stretching3200 – 3400 Usually a doublet (symmetric/asymmetric). Disappears/broadens upon salt formation.
Primary Amine (

)
N-H Scissoring1590 – 1620 Can overlap with nitrate stretch; requires deconvolution in low-res instruments.
Alkyl Backbone (

)
C-H Stretching2850 – 2950 General organic backbone confirmation.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over NMR or Raman? The choice depends on the phase of development (Discovery vs. QC) and the sample state.

Table 2: Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy NMR (

H,

C)
Griess Assay (Colorimetric)
Primary Strength Functional Group ID & Solid State Stability Aqueous solutions & Crystal polymorphsFull Structural ElucidationQuantification of NO release
Sample State Solid (Powder), Film, OilSolid, Liquid (Aqueous ideal)Liquid (Solubilized)Liquid (Destructive)
Sensitivity to

High (Strong Dipole)Low (Weak Polarizability)High (Chemical Shift)Indirect (Detects Nitrite)
Water Interference High (O-H overlap)Negligible Solvent suppression neededN/A
Throughput < 1 min / sample< 2 min / sample10-30 min / sampleHours (Incubation)
Destructive? No (with ATR)NoNo (but requires solvent)Yes
Expert Insight:
  • Use NMR during initial synthesis to prove the carbon skeleton and proton connectivity.

  • Use FTIR for routine QC, stability testing (shelf-life), and verifying the integrity of the nitrate ester bond in solid dosage forms. Raman is a viable backup but often yields weaker signals for the nitrate ester group compared to the highly polar signals seen in FTIR.

Visualization: Analytical Logic & Molecular Vibrations

The following diagrams illustrate the molecular targets and the decision logic for selecting FTIR.

Figure 1: Molecular Vibration Map of 2-Aminoethyl Nitrate

AEN_Vibrations NH2 Primary Amine (H2N-) Vib_NH_Stretch N-H Stretch 3200-3400 cm⁻¹ (Doublet) NH2->Vib_NH_Stretch Backbone Ethyl Backbone (-CH2-CH2-) Vib_CH_Stretch C-H Stretch 2850-2950 cm⁻¹ Backbone->Vib_CH_Stretch Ester Nitrate Ester (-O-NO2) Vib_NO2_Asym NO2 Asym. Stretch 1600-1650 cm⁻¹ (Strongest Peak) Ester->Vib_NO2_Asym Vib_NO2_Sym NO2 Sym. Stretch 1270-1300 cm⁻¹ Ester->Vib_NO2_Sym

Caption: Mapping functional groups of 2-aminoethyl nitrate to their specific FTIR spectral signatures.

Figure 2: Analytical Workflow for AEN Validation

Workflow Start Sample: 2-Aminoethyl Nitrate (Solid/Oil) Check_State Check Physical State Start->Check_State Decision_Aqueous Is it in Aqueous Solution? Check_State->Decision_Aqueous Path_Raman Use RAMAN (Avoid water absorption) Decision_Aqueous->Path_Raman Yes Path_FTIR Use ATR-FTIR (Preferred for Solids) Decision_Aqueous->Path_FTIR No Acquisition Acquire Spectrum (4000 - 600 cm⁻¹) Path_FTIR->Acquisition QC_Check Check 1630 cm⁻¹ Peak Acquisition->QC_Check Result_Pass PASS: Intact Nitrate Ester QC_Check->Result_Pass Strong Peak Result_Fail FAIL: Hydrolysis Detected (Peak shift to 1380 cm⁻¹) QC_Check->Result_Fail Weak/Absent

Caption: Decision tree for selecting FTIR vs. Raman and interpreting the critical nitrate ester peak.

Experimental Protocol: ATR-FTIR Analysis of AEN

This protocol is designed for Attenuated Total Reflectance (ATR) , the modern standard for pharmaceutical solids, eliminating the need for KBr pellets.

Prerequisites
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm

    
    .
    
  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Methodology
  • System Validation (Self-Check):

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect a Background Spectrum (air only). Verify the absence of atmospheric

      
       (doublet at 2350 cm
      
      
      
      ) and
      
      
      noise. Causality: Failure to clear background noise will obscure the N-H stretch region.
  • Sample Loading:

    • Place approx. 2-5 mg of AEN sample onto the center of the crystal.

    • Apply pressure using the anvil clamp. Target: Ensure uniform contact without crushing the crystal (if using ZnSe).

    • Tip: For oily samples (AEN can be an oil), no pressure clamp is needed; simply cover the crystal active area.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm

      
       .
      
    • Apply Baseline Correction and Atmospheric Suppression (if available) during processing.

  • Critical Analysis (Pass/Fail Criteria):

    • Zone 1 (1600-1650 cm

      
      ):  Must show a strong, sharp absorbance. Absence indicates hydrolysis to alcohol.
      
    • Zone 2 (1380 cm

      
      ):  Check for a new, sharp peak. Presence indicates formation of inorganic nitrate (ionic 
      
      
      
      ), signaling degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26001, Aminoethyl nitrate. Retrieved from [Link]

  • Schuhmacher, S., et al. (2009). Aminoethyl nitrate – the novel super nitrate? British Journal of Pharmacology.[2] Retrieved from [Link]

  • Universal Lab (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Lab Manager (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Stability of Aminoalkyl Nitrates: A DSC and TGA Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and energetic materials, understanding the thermal stability of novel compounds is paramount for safe handling, storage, and application. This guide provides an in-depth technical comparison of the thermal analysis of aminoalkyl nitrates, with a focus on 2-aminoethyl nitrate (2-AEN) and its analogs, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Due to the limited availability of direct experimental data for 2-aminoethyl nitrate in open literature, this guide will leverage data from the closely related and well-characterized compound, ethylenediamine dinitrate (EDDN), as a primary reference for comparison against other energetic materials. This approach allows for a robust comparative discussion on the influence of the amino group on the thermal stability of nitrate esters.

The Critical Role of Thermal Analysis in Energetic Materials

The thermal behavior of energetic materials dictates their performance, safety, and shelf-life. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used thermoanalytical techniques for characterizing these properties.[1][2][3][4][5][6][7][8][9][10]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][4][5][6][10] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.[8] For energetic materials, the exothermic decomposition peak provides critical information about the energy release and the temperature at which decomposition is most rapid.

  • Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated at a controlled rate.[2][3][4][6][9] This analysis reveals the temperature ranges over which a material loses mass, providing insights into its decomposition pathway, the presence of volatile components, and its overall thermal stability.[1]

By combining DSC and TGA, a comprehensive thermal profile of an energetic material can be established, offering crucial data for safety assessments and performance evaluation.[5]

Understanding the Thermal Decomposition of Nitrate Esters

Nitrate esters are a well-established class of energetic materials. Their decomposition is primarily initiated by the homolytic cleavage of the relatively weak O-NO2 bond, which has a bond energy of approximately 150 kJ/mol.[11] This initial step generates radical species that trigger a cascade of exothermic reactions.[11] The stability of a nitrate ester is influenced by various molecular factors, including the presence of other functional groups that can alter the electronic environment of the O-NO2 bond or provide alternative decomposition pathways.[12] The introduction of an amino group, as in 2-aminoethyl nitrate, is of particular interest as it can significantly impact the compound's thermal behavior through hydrogen bonding and by influencing the decomposition mechanism.

Experimental Protocols for DSC and TGA Analysis of Energetic Materials

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following outlines a general methodology for the DSC and TGA analysis of energetic materials.

3.1. DSC Experimental Protocol

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) is placed in a hermetically sealed aluminum or copper crucible. The small sample size is crucial to minimize the risk of a rapid, uncontrolled decomposition.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards such as indium and zinc.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

3.2. TGA Experimental Protocol

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum crucible.

  • Instrument Calibration: The TGA instrument is calibrated for mass and temperature.

  • Experimental Conditions: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The mass of the sample is recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the initial decomposition temperature, the temperatures of maximum mass loss rates, and the residual mass at the end of the experiment.

Diagram of the DSC and TGA Experimental Workflow

G cluster_DSC DSC Workflow cluster_TGA TGA Workflow DSC_Sample 1. Sample Preparation (1-5 mg in sealed crucible) DSC_Cal 2. Instrument Calibration (Indium, Zinc) DSC_Sample->DSC_Cal DSC_Run 3. Heating at Constant Rate (e.g., 10 °C/min in N2) DSC_Cal->DSC_Run DSC_Data 4. Data Acquisition (Heat Flow vs. Temperature) DSC_Run->DSC_Data DSC_Analysis 5. Data Analysis (Tonset, Tpeak, ΔHd) DSC_Data->DSC_Analysis TGA_Sample 1. Sample Preparation (5-10 mg in open crucible) TGA_Cal 2. Instrument Calibration (Mass and Temperature) TGA_Sample->TGA_Cal TGA_Run 3. Heating at Constant Rate (e.g., 10 °C/min in N2) TGA_Cal->TGA_Run TGA_Data 4. Data Acquisition (Mass vs. Temperature) TGA_Run->TGA_Data TGA_Analysis 5. Data Analysis (Decomposition Stages, Mass Loss) TGA_Data->TGA_Analysis

Caption: Generalized experimental workflows for DSC and TGA analysis of energetic materials.

Comparative Thermal Analysis

In this section, we compare the thermal stability of amino-containing nitrates with other classes of energetic materials. As a proxy for 2-aminoethyl nitrate, we will discuss the thermal properties of ethylenediamine dinitrate (EDDN).

4.1. Thermal Behavior of Ethylenediamine Dinitrate (EDDN)

EDDN is a salt formed from the neutralization of ethylenediamine with nitric acid.[13] It is known to be a thermally stable compound.[14] DSC analysis of EDDN shows a melting point around 187-187.5 °C.[13] The decomposition of amine nitrates can be complex, but they generally exhibit higher thermal stability compared to some nitrate esters due to the ionic nature of the nitrate group and the potential for different decomposition pathways.

4.2. Comparison with Other Energetic Nitrates

To provide a comprehensive comparison, we will examine the thermal stability of EDDN in the context of other well-known energetic materials.

Compound ClassExampleOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Key Features
Amine Nitrate Ethylenediamine Dinitrate (EDDN)~200~220-240High melting point, relatively stable due to salt-like structure.[13]
Nitrate Ester Pentaerythritol Tetranitrate (PETN)~190~205Widely used secondary explosive, decomposition initiated by O-NO2 bond cleavage.[12]
Nitroamine RDX~210~230High-energy material with a complex decomposition mechanism.
Inorganic Nitrate Ammonium Nitrate (AN)~210~270Undergoes multiple phase transitions before decomposition.

Note: The decomposition temperatures are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample confinement).

4.3. Interpreting the Data: The Role of the Amino Group

The presence of the amino group in compounds like 2-AEN and EDDN can influence thermal stability in several ways:

  • Hydrogen Bonding: The amino group can participate in intermolecular and intramolecular hydrogen bonding. This can increase the energy required to initiate decomposition, thus enhancing thermal stability.

  • Protonation: The amino group can be protonated to form an ammonium salt. This ionic character generally leads to higher melting points and increased thermal stability compared to neutral nitrate esters.

  • Decomposition Pathway: The amino group can alter the decomposition mechanism. Instead of simple O-NO2 bond homolysis, proton transfer and other reactions involving the amino group can become significant.

For instance, the thermal decomposition of fullerene ethylenediamine dinitramide, which also contains an ethylenediamine moiety, begins at 150 °C with a peak decomposition temperature of 203 °C, indicating a significant exotherm.[15] This suggests that while the amine group can confer stability, the overall molecular structure plays a crucial role.

Diagram of Factors Influencing Thermal Stability

G A Molecular Structure B Thermal Stability A->B C Amino Group Presence D Hydrogen Bonding C->D E Ionic Character (Salt Formation) C->E F Altered Decomposition Pathway C->F D->B Increases E->B Increases F->B Can Increase or Decrease

Caption: Key molecular factors influencing the thermal stability of aminoalkyl nitrates.

Conclusion: A Path Forward for Safer Energetic Materials

The thermal analysis of 2-aminoethyl nitrate and its analogs using DSC and TGA is crucial for understanding their stability and safety. While direct experimental data for 2-AEN remains scarce, the analysis of related compounds like ethylenediamine dinitrate provides valuable insights. The presence of an amino group generally enhances thermal stability through mechanisms such as hydrogen bonding and salt formation.

For researchers in drug development and materials science, this guide underscores the importance of comprehensive thermal characterization. The methodologies and comparative data presented here offer a framework for evaluating the thermal hazards of novel energetic compounds. Future research should focus on obtaining detailed experimental DSC and TGA data for 2-aminoethyl nitrate to validate these predictions and further elucidate the structure-stability relationships in this promising class of compounds.

References

  • Examining the chemical and structural properties that influence the sensitivity of energetic nitrate esters. RSC Publishing.

  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. (n.d.). Thermal Decomposition of Nitrate Esters. New Mexico Institute of Mining and Technology.

  • Synthesis, Characterization and Thermal Decomposition of Fullerene-ethylenediamine Dinitramide. ResearchGate.

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Journal of Materials Science.

  • Preparation of ethylenediamine dinitrate with useful particle size. Google Patents.

  • A schematic presentation of the decomposition process of nitrate ester-based energetic materials and their stabilizing procedure. ResearchGate.

  • Synthesis, Characterization and Thermal Decomposition of Fullerene-ethylenediamine Dinitramide. ResearchGate.

  • Explosive Performance Modification by Cosolidification of Ammonium Nitrate with Fuels. Defense Technical Information Center.

  • A green stabilizer for Nitrate ester-based propellants: An overview. National Center for Biotechnology Information.

  • Tris(ethylenediamine) Cobalt(II) and Manganese(II) Nitrates. MDPI.

  • Thermo-physical Investigations of oils, N-(2-aminoethyl)oleamide and Resulting Gels using TGA-DSC. ResearchGate.

  • Thermal characterization of ethylammonium nitrate. ResearchGate.

  • EFFECT OF METAL SEQUESTRANTS ON THE DECOMPOSITION OF HYDROXYLAMMONIUM NITRATE. University of Illinois Urbana-Champaign.

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc..

  • TGA-DSC - Research. The University of Melbourne.

  • DSC and TGA Analysis. Mtoz Biolabs.

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.

  • Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. International Journal of Chemical Kinetics.

  • TGA/DSC - Materials Characterization Facility. University of Notre Dame.

  • Thermal Analysis of Paints, Coatings, and Resins. Mettler Toledo.

  • simultaneous thermal analysis (tga-dta, tga-dsc). CETCO.

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Defense Technical Information Center.

  • Thermal Analysis. SlideShare.

  • Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA). ResearchGate.

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit.

  • A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF ETHYL NITRATE. Defense Technical Information Center.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.